Matairesinol-d6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22O6 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(3S,4S)-3,4-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1/i3D,4D,5D,6D,9D,10D |
InChI Key |
MATGKVZWFZHCLI-NIQITUMISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C[C@@H]2COC(=O)[C@H]2CC3=C(C(=C(C(=C3[2H])[2H])O)OC)[2H])[2H])OC)O)[2H] |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Matairesinol-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Matairesinol-d6, a deuterated internal standard crucial for the accurate quantification of the phytoestrogen matairesinol in various biological and food matrices. This document details the synthetic pathways, experimental protocols, and in-depth characterization of this important analytical tool.
Introduction
Matairesinol is a plant lignan that has garnered significant interest in the scientific community for its potential health benefits, including anticancer and antioxidant properties. Accurate and reliable quantification of matairesinol in complex samples is paramount for pharmacokinetic, metabolic, and epidemiological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample processing. This compound, with the molecular formula C20H16D6O6 and a molecular weight of 364.42 g/mol , is structurally identical to matairesinol, with the exception of six deuterium atoms incorporated into the aromatic rings of the two 4-hydroxy-3-methoxyphenyl groups.[1] This mass shift allows for its clear differentiation from the endogenous analyte in mass spectrometric analyses.
Synthesis of this compound
The synthesis of this compound is achieved through electrophilic aromatic deuteration of unlabeled matairesinol. This method involves the exchange of hydrogen atoms for deuterium atoms on the aromatic rings. A common and effective method utilizes deuterated acid, such as DCl in D2O or a mixture of D3PO4 and BF3 in D2O, to facilitate the H/D exchange.
Synthetic Pathway
The general synthetic pathway for the deuteration of matairesinol is illustrated below.
References
The Gold Standard: A Technical Guide to Deuterated Matairesinol Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, application, and quantitative analysis of deuterated matairesinol standards for mass spectrometry. Matairesinol, a plant lignan, and its metabolites are of significant interest in various research fields, including pharmacology and clinical diagnostics, due to their potential health benefits. Accurate and precise quantification of matairesinol in complex biological matrices is crucial for understanding its pharmacokinetics, bioavailability, and biological activity. The use of stable isotope-labeled internal standards, particularly deuterated matairesinol, is the gold standard for achieving reliable and accurate quantification by mass spectrometry.
The Imperative of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that provides the highest level of accuracy and precision for quantitative analysis. This method relies on the use of a stable isotope-labeled version of the analyte as an internal standard. Deuterated matairesinol, in which one or more hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for several key reasons:
-
Physicochemical Similarity: Deuterated matairesinol exhibits nearly identical chemical and physical properties to its non-deuterated counterpart. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.
-
Co-elution: The deuterated standard co-elutes with the native analyte during chromatographic separation, providing the most accurate correction for any losses or variations that may occur during this step.
-
Distinct Mass-to-Charge Ratio: The mass difference between the deuterated standard and the native analyte allows for their simultaneous detection and differentiation by the mass spectrometer, enabling accurate quantification based on the ratio of their signal intensities.
Synthesis of Deuterated Matairesinol
The synthesis of deuterated matairesinol (e.g., D(6)-matairesinol) is a critical step in its application as an internal standard. Stabile deuterated plant lignans, including matairesinol, can be synthesized for use in isotope dilution gas chromatography-mass spectrometry in the selected ion monitoring mode[1]. While the specific synthetic routes can vary, they generally involve the introduction of deuterium atoms at stable positions within the matairesinol molecule. These synthetic processes are carefully designed to ensure high isotopic purity and stability of the final product.
Quantitative Analysis by Mass Spectrometry
Deuterated matairesinol standards are instrumental in both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantification of matairesinol in various matrices, including food and biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of matairesinol. The use of a deuterated internal standard, such as matairesinol-d6, is crucial for accurate quantification in complex matrices[2].
Experimental Protocol: Quantification of Matairesinol in a Food Matrix using LC-MS/MS
This protocol provides a general framework for the analysis of matairesinol in a solid food matrix. Optimization may be required for specific matrices and instrumentation.
1. Sample Preparation:
- Homogenization: Homogenize the food sample to a fine powder or paste.
- Spiking with Internal Standard: Accurately weigh a portion of the homogenized sample and spike with a known amount of deuterated matairesinol internal standard solution.
- Extraction:
- Perform an alkaline methanolic extraction to release matairesinol from its glycosidic forms[2].
- Follow with enzymatic hydrolysis using β-glucuronidase/sulfatase to convert any remaining conjugated forms to the aglycone[2].
- Conduct a liquid-liquid extraction (e.g., with diethyl ether) to isolate the lignans.
- Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).
2. LC-MS/MS Analysis:
- Chromatographic Separation:
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of formic acid to improve peak shape and ionization.
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-20 µL.
- Mass Spectrometry Detection:
- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for phenolic compounds like matairesinol.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.
3. Data Analysis:
- Integrate the peak areas of the MRM transitions for both matairesinol and the deuterated internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Quantify the concentration of matairesinol in the sample by comparing this ratio to a calibration curve prepared with known concentrations of matairesinol and a constant concentration of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of matairesinol. Due to the low volatility of matairesinol, a derivatization step is required prior to analysis. Trimethylsilyl (TMS) derivatives are commonly prepared[3][4].
Experimental Protocol: Quantification of Matairesinol in a Biological Fluid using GC-MS
This protocol outlines a general procedure for analyzing matairesinol in a biological fluid like plasma or urine.
1. Sample Preparation:
- Spiking with Internal Standard: Add a known amount of deuterated matairesinol internal standard to the biological fluid sample.
- Enzymatic Hydrolysis: Perform enzymatic hydrolysis with β-glucuronidase/sulfatase to release matairesinol from its conjugated forms.
- Extraction: Use solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lignans.
- Derivatization:
- Evaporate the solvent to dryness.
- Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat to form the TMS derivatives of matairesinol and the internal standard.
2. GC-MS Analysis:
- Gas Chromatograph:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: A temperature gradient is used to separate the analytes.
- Injection Mode: Splitless injection is typically used for trace analysis.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Detection Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the TMS-derivatized matairesinol and its deuterated internal standard for enhanced sensitivity and selectivity.
3. Data Analysis:
- Integrate the peak areas of the selected ions for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Determine the concentration of matairesinol using a calibration curve prepared by derivatizing and analyzing standards with known concentrations of matairesinol and a constant concentration of the internal standard.
Quantitative Data Summary
The following tables summarize typical mass spectrometry parameters for the analysis of matairesinol and its deuterated standard. These values may vary depending on the specific instrumentation and analytical conditions.
Table 1: LC-MS/MS Parameters for Matairesinol Analysis
| Analyte | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) |
| Matairesinol | 357.1 | 137.0 |
| This compound | 363.1 | 140.0 |
Table 2: GC-MS Parameters for TMS-Derivatized Matairesinol Analysis
| Analyte (as TMS derivative) | Molecular Ion [M]⁺ (m/z) | Characteristic Ions for SIM (m/z) |
| Matairesinol-diTMS | 502 | 502, 399, 297 |
| Deuterated Matairesinol-diTMS | 508 | 508, 405, 300 |
Table 3: Method Performance Characteristics
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.2-10 µ g/100g (depending on matrix)[2] | Varies with derivatization and matrix |
| Within-run Coefficient of Variation | 6-21%[2] | Varies with derivatization and matrix |
| Between-run Coefficient of Variation | 6-33%[2] | Varies with derivatization and matrix |
| Recovery | 73-123% (matrix dependent)[2] | Varies with derivatization and matrix |
Visualizing Workflows and Biological Pathways
Diagrams are essential for visualizing complex experimental workflows and biological signaling pathways.
Experimental workflow for mass spectrometric analysis.
Matairesinol has been shown to be involved in various cellular signaling pathways, contributing to its biological activities.
Matairesinol's role in the STING signaling pathway.
Conclusion
Deuterated matairesinol standards are indispensable tools for the accurate and precise quantification of matairesinol in complex matrices by mass spectrometry. Their use in isotope dilution methods significantly enhances the reliability and robustness of analytical data, which is paramount for researchers, scientists, and drug development professionals. This guide provides a foundational understanding and practical protocols for the application of these gold-standard internal standards in mass spectrometry.
References
- 1. Synthesis of deuterated plant lignans for gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass fragmentation study of the trimethylsilyl derivatives of arctiin, matairesinoside, arctigenin, phylligenin, matairesinol, pinoresinol and methylarctigenin: their gas and liquid chromatographic analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Matairesinol-d6: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the physical and chemical standards of Matairesinol-d6, its synthesis, and its application in quantitative analysis. This document outlines key experimental protocols and presents data in a structured format to support its use as an analytical standard.
Core Physical and Chemical Properties
This compound is the deuterated analogue of Matairesinol, a naturally occurring lignan found in various plants. Its use as an internal standard in mass spectrometry-based quantitative analyses is crucial for achieving accurate and reliable results. The physical and chemical properties of rac-Matairesinol-d6 are summarized below.
| Property | Value | Reference |
| Chemical Name | (3R,4R)-rel-Dihydro-3,4-bis[[4-hydroxy-3-methoxy(phenyl-d3)]methyl]-2(3H)-furanone | --INVALID-LINK-- |
| Synonyms | rac-Matairesinol-d6, trans-Dihydro-3,4-bis[[4-hydroxy-3-methoxy(phenyl-d3)]methyl]-2(3H)-furanone | --INVALID-LINK-- |
| CAS Number | 1346600-02-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₂₀H₁₆D₆O₆ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 364.42 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Off-white to Pale Yellow Solid | --INVALID-LINK-- |
| Melting Point | 48-55°C | --INVALID-LINK-- |
| Purity | ≥96%; ≥95% atom D | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | --INVALID-LINK-- |
| Storage Conditions | Store at 2-8°C | --INVALID-LINK-- |
Synthesis of Deuterated Lignans
The synthesis of deuterated plant lignans, including this compound, is performed to produce stable internal standards for isotope dilution gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses.[1] Several methods for the deuteration of lignans have been reported, including:
-
Reduction using deuterated reagents: This involves the use of deuterium-labeled reducing agents to introduce deuterium atoms at specific positions in the molecule.
-
H/D exchange of aromatic protons: This method utilizes acid-catalyzed hydrogen-deuterium exchange to label the aromatic rings of the lignan skeleton.[2] The use of deuterated acids like DCl in D₂O, sometimes in combination with ionic liquids and microwave irradiation, has been shown to be an efficient method for achieving high levels of deuteration.[2]
Experimental Protocols: Quantitative Analysis of Matairesinol using this compound Internal Standard by LC-MS/MS
This compound is commonly used as an internal standard for the accurate quantification of Matairesinol in various matrices, such as food products and biological samples.[3] The following protocol outlines a general workflow for such an analysis.
1. Sample Preparation:
-
Extraction: The extraction method will vary depending on the sample matrix. For food samples, an alkaline methanolic extraction followed by enzymatic hydrolysis is a common approach to release lignans from their glycosidic forms.[3]
-
Internal Standard Spiking: A known amount of this compound solution is added to each sample, calibrator, and quality control sample at the beginning of the sample preparation process. This accounts for any analyte loss during extraction and instrumental analysis.
-
Purification: A solid-phase extraction (SPE) step may be necessary to remove interfering substances from the sample extract before LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: A reverse-phase C18 column is typically used for the separation of Matairesinol and this compound. The mobile phase usually consists of a gradient of water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both Matairesinol and this compound are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Matairesinol | [Value] | [Value] |
| This compound | [Value+6] | [Value+6] |
(Note: Specific m/z values need to be determined empirically based on the instrument and experimental conditions.)
3. Data Analysis:
-
Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of Matairesinol to the peak area of this compound against the concentration of the Matairesinol standards.
-
Quantification: The concentration of Matairesinol in the unknown samples is then determined by interpolating the peak area ratios from the calibration curve.
Workflow for Quantitative Analysis of Matairesinol
The following diagram illustrates the typical workflow for the quantitative analysis of Matairesinol using this compound as an internal standard.
Caption: Workflow for the quantitative analysis of Matairesinol using this compound.
Signaling Pathways and Logical Relationships
While this compound itself is primarily an analytical tool, its non-deuterated counterpart, Matairesinol, is known to interact with various biological pathways. As a phytoestrogen, it can exert effects on estrogen-responsive signaling. Furthermore, its metabolism in the gut to enterolignans like enterolactone is a key area of research. The diagram below illustrates the metabolic conversion of Matairesinol.
Caption: Metabolic pathway of Matairesinol to enterolignans by gut microbiota.
References
- 1. Synthesis of deuterated plant lignans for gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Research Applications of Matairesinol-d6: A Technical Guide
For researchers and drug development professionals investigating the roles of phytoestrogens and lignans in various biological pathways, the deuterated internal standard Matairesinol-d6 is a critical tool for accurate quantification in metabolic studies. This technical guide provides an in-depth overview of the commercial availability of this compound, a summary of its chemical properties, and general experimental approaches for its use in research.
Commercial Sourcing of this compound
This compound is commercially available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The product is typically supplied as a racemic mixture (rac this compound). Researchers should note that different suppliers may list the compound under different CAS numbers, which may reflect variations in the deuteration pattern or supplier-specific cataloging. It is crucial to verify the product specifications and obtain a certificate of analysis to ensure the material's identity and purity meet the requirements of the intended application.
Supplier Comparison
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Santa Cruz Biotechnology | rac this compound | 120409-94-1 (unlabeled) | C₂₀H₁₆D₆O₆ | 364.42 | Data not specified | Inquire |
| Clearsynth | rac this compound | 1346600-02-9 | C₂₀H₁₆D₆O₆ | 364.42 | High Purity (CoA available) | Inquire |
| BOC Sciences | rac-Matairesinol-[d6] | 1346600-02-9 | C₂₀H₁₆D₆O₆ | 364.42 | ≥96%; ≥95% atom D | Inquire |
| LGC Standards | rac this compound | Not specified | Not specified | Not specified | Certified Reference Material | 1 mg, 10 mg |
Note: Pricing information is typically available upon request from the suppliers. It is recommended to contact the vendors directly for the most current pricing and availability. The Certificate of Analysis (CoA) should be requested to confirm the specific lot's purity and isotopic enrichment.[1][2][3][]
Experimental Protocols and Research Applications
While specific experimental protocols for this compound are not extensively published, its application as an internal standard in mass spectrometry-based quantification of Matairesinol is its primary use. The methodologies for handling and preparing the deuterated standard are analogous to those for the unlabeled compound. The following sections outline general experimental approaches where this compound would be employed.
General Workflow for Quantification of Matairesinol in Biological Samples
The following workflow outlines the typical steps for using this compound as an internal standard for the quantification of Matairesinol in biological matrices (e.g., plasma, urine, tissue homogenates) using Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile). From this stock, create a working solution at a known concentration.
-
Sample Preparation:
-
To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard working solution.
-
Perform an extraction procedure to isolate the analytes from the sample matrix. This can be a liquid-liquid extraction (LLE) with a solvent like ethyl acetate or a solid-phase extraction (SPE) using a suitable cartridge.
-
The organic extract is typically evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase used for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatographic separation is achieved on a C18 column or other appropriate stationary phase.
-
Detection is performed using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Matairesinol and this compound are monitored.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Matairesinol) and the internal standard (this compound).
-
Calculate the ratio of the peak area of Matairesinol to the peak area of this compound.
-
Quantify the concentration of Matairesinol in the sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled Matairesinol and a constant concentration of the internal standard.
-
In Vitro and In Vivo Studies with Unlabeled Matairesinol
While this compound is primarily an analytical tool, the biological effects of its non-deuterated counterpart, Matairesinol, have been investigated in various studies. These experimental designs can inform studies where the metabolism and disposition of Matairesinol are of interest, necessitating the use of the deuterated standard for accurate quantification.
Signaling Pathway of Matairesinol's Anti-Cancer Effects
Recent research has elucidated some of the signaling pathways through which Matairesinol exerts its anti-cancer effects. For instance, in prostate cancer cells, Matairesinol has been shown to inhibit migration and induce apoptosis through the modulation of key signaling pathways.
Example Experimental Designs from Literature:
-
Cell Viability and Proliferation Assays: Cancer cell lines are treated with varying concentrations of Matairesinol for different time points (e.g., 24, 48, 72 hours). Cell viability can be assessed using assays such as MTT or WST-1.
-
Wound-Healing/Migration Assays: To evaluate the effect on cell migration, a scratch is made in a confluent monolayer of cells. The rate of wound closure is monitored over time in the presence or absence of Matairesinol.
-
Apoptosis Assays: The induction of apoptosis can be determined by methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases.
-
Western Blot Analysis: To investigate the effect on signaling pathways, the expression and phosphorylation status of key proteins (e.g., Akt, ERK, p38) can be analyzed by Western blotting.
-
In Vivo Studies: In animal models of cancer, Matairesinol can be administered orally or via injection. Tumor growth and metastasis are monitored. At the end of the study, plasma and tissue samples can be collected to quantify Matairesinol levels, for which this compound would be an essential internal standard.
By utilizing this compound as an internal standard in conjunction with these types of in vitro and in vivo experiments, researchers can accurately correlate the administered dose and resulting tissue concentrations of Matairesinol with its observed biological effects. This is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling and for the overall drug development process.
References
Matairesinol-d6 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Matairesinol-d6, a deuterated analog of the plant lignan Matairesinol. This document details its chemical properties, its primary application as an internal standard in analytical chemistry, and the relevant biological context of its non-deuterated counterpart, Matairesinol.
Core Compound Details: this compound
This compound is a stable, isotopically labeled form of Matairesinol, where six hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Matairesinol and other lignans in complex biological and food matrices.
Quantitative Data
| Property | Value | Reference |
| CAS Number | 1346600-02-9 | |
| Molecular Formula | C₂₀H₁₆D₆O₆ | [] |
| Molecular Weight | 364.42 g/mol | [] |
| Purity | ≥96%; ≥95% atom D | [] |
| Appearance | Off-white to Pale Yellow Solid | [] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [] |
| Storage Conditions | 2-8°C | [] |
| Melting Point | 48-55°C | [] |
Experimental Protocols
Quantification of Lignans in Food Samples using this compound as an Internal Standard
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of major enterolignan precursors (secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol) in food.[2]
1. Sample Preparation:
- Extraction: Perform an alkaline methanolic extraction of the food sample. The yield of methanolic extraction can be increased up to 81% when combined with alkaline hydrolysis.[2]
- Enzymatic Hydrolysis: Follow the extraction with enzymatic hydrolysis using Helix pomatia β-glucuronidase/sulfatase to hydrolyze lignan glucosides.[2]
- Purification: Conduct an ether extraction of the hydrolyzed sample.[2]
2. LC-MS/MS Analysis:
- Internal Standard: Spike the extracted sample with a known concentration of this compound.
- Chromatography: Employ a suitable liquid chromatography method to separate the lignans.
- Mass Spectrometry: Utilize a tandem mass spectrometer for detection and quantification. The analytes are quantified against the this compound internal standard.[2]
3. Method Validation:
- Detection Limits: For solid foods, detection limits are typically in the range of 4-10 µ g/100 g dry weight. For beverages, detection limits are around 0.2-0.4 µ g/100 mL.[2]
- Precision: Within- and between-run coefficients of variation are generally in the ranges of 6-21% and 6-33%, respectively.[2]
- Recovery: The recovery of added lignans is typically satisfactory, ranging from 73-123%.[2]
Biological Activity of Unlabeled Matairesinol
While this compound is primarily used as an analytical tool, the biological activities of its non-deuterated form, Matairesinol, are of significant interest in drug development. Matairesinol has been reported to possess antioxidant, anti-inflammatory, and anticancer properties.
Signaling Pathways Modulated by Matairesinol
Matairesinol has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Caption: Matairesinol's modulation of inflammatory signaling pathways.
This diagram illustrates how Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades involving MyD88, MAPK, JNK, and NF-κB, ultimately resulting in the production of pro-inflammatory cytokines. Matairesinol has been shown to inhibit the phosphorylation of MAPK and NF-κB, thereby reducing inflammation. Additionally, Matairesinol can activate AMPK, which in turn upregulates the Nrf2/HO-1 antioxidant pathway.
Experimental Workflow for Assessing Anticancer Effects of Matairesinol
The following workflow outlines a general procedure for investigating the anticancer properties of Matairesinol in a cancer cell line.
Caption: Experimental workflow for evaluating the anticancer effects of Matairesinol.
References
Matairesinol Metabolism and Metabolic Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matairesinol is a plant lignan found in a variety of foods, including oilseeds, whole grains, vegetables, and fruits.[1][2] As a phytoestrogen, it has garnered significant interest for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.[3] The biological activity of matairesinol is intrinsically linked to its metabolism, which primarily occurs through two distinct pathways: transformation by the gut microbiota and oxidative metabolism in the liver. This technical guide provides a comprehensive overview of matairesinol metabolism, detailing the metabolic pathways, key enzymes, and resulting metabolites. It also explores the impact of matairesinol and its metabolites on critical cellular signaling pathways and provides detailed experimental protocols for their study.
Data Presentation
Quantitative Data on Matairesinol and its Metabolites
The following tables summarize quantitative data related to the metabolism and pharmacokinetics of matairesinol and its key metabolite, enterolactone.
Table 1: Pharmacokinetic Parameters of Matairesinol and its Metabolites
| Compound | Matrix | Cmax | Tmax | Reference |
| 7-Hydroxymatairesinol (7-HMR) | Plasma | 757.08 ng/mL | 1 hour | [4] |
| Enterolactone (ENL) | Plasma | 4.8 ng/mL | 24 hours | [4] |
| Enterolactone (ENL) | Plasma | 29.3 nM (average) | - | [5] |
Table 2: Urinary Excretion of Matairesinol and its Metabolites
| Compound | Concentration (umol/mmol creatinine) | Condition | Reference |
| Matairesinol | 0.00467 +/- 0.00933 | Normal (High vegetable and fruit intake) | [6] |
Table 3: Lignan Intake and Plasma Enterolactone Levels
| Lignan Intake | Plasma Enterolactone (nM) | Population | Reference |
| Average Total Lignans: 3633 µ g/day | 29.3 | Men | [5] |
| (Matairesinol: 32 µ g/day ) | [5] |
Metabolic Pathways
Matairesinol undergoes significant biotransformation following ingestion, primarily through the action of the gut microbiota and hepatic enzymes. These pathways convert matairesinol into more biologically active compounds, notably the enterolignans.
Gut Microbiota Metabolism
The most significant metabolic pathway for matairesinol involves its conversion by intestinal bacteria into the mammalian lignan enterolactone.[1][7][8] This transformation is a multi-step process involving demethylation and dehydroxylation reactions carried out by various bacterial species within the gut.
Key steps in the gut microbial metabolism of matairesinol to enterolactone include:
-
Demethylation: The initial step involves the removal of methyl groups from the matairesinol structure.
-
Dehydroxylation: Subsequent dehydroxylation reactions occur.
-
Lactone Ring Formation: The final step involves the formation of the enterolactone structure.
Several bacterial species have been identified as being involved in this conversion, including those from the Ruminocaccaceae and Lachnospiraceae families.[9] The efficiency of this conversion can vary significantly between individuals, depending on the composition of their gut microbiome.[9]
Hepatic Metabolism
A smaller proportion of ingested matairesinol is absorbed and undergoes oxidative metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1][7][10][11] This pathway leads to the formation of various hydroxylated and demethylated metabolites.
Studies using rat and human liver microsomes have shown that the main oxidative metabolic pathways for matairesinol include:
-
Aliphatic Hydroxylation: The addition of hydroxyl groups to the side chains of the molecule.[1][7][10][11]
-
Aromatic Hydroxylation: The addition of hydroxyl groups to the aromatic rings.[1][7][10][11]
-
Oxidative Demethylation: The removal of methyl groups.[1][7][10][11]
It has been observed that human hepatic microsomes metabolize matairesinol to a lesser extent compared to rat liver microsomes, suggesting species-specific differences in CYP enzyme activity.[1][7][10][11]
Signaling Pathways
Matairesinol and its metabolites have been shown to modulate several key intracellular signaling pathways, which are central to their observed biological effects.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Matairesinol has been shown to exert anti-inflammatory and anticancer effects by modulating the MAPK pathway.[3][4][12] Specifically, matairesinol can dampen the phosphorylation of key MAPK proteins like JNK, thereby inhibiting inflammatory responses.[4][12] In pancreatic cancer cells, matairesinol has been observed to regulate the phosphorylation of JNK, P38, and ERK1/2.[5][13]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and immune responses. Matairesinol has been demonstrated to suppress the activation of the NF-κB pathway.[1][3][4][12] It achieves this by inhibiting the transcriptional activity of NF-κB and its translocation into the nucleus, thereby reducing the expression of pro-inflammatory genes.[1] This inhibitory effect is often mediated through the upstream regulation of pathways such as ERK1/2.[1]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is vital for cell survival, growth, and proliferation. Matairesinol has been shown to interact with this pathway, particularly in the context of cancer. Studies have demonstrated that matairesinol can inhibit Akt signaling, which can sensitize cancer cells to apoptosis.[14][15] Molecular docking studies have indicated a notable affinity of matairesinol for key components of the PI3K/Akt pathway, including PI3KCA and AKT1.[16]
Experimental Protocols
Lignan Extraction from Food Matrices
This protocol is a general guideline for the extraction of lignans from various food sources for subsequent analysis.
Materials:
-
Food sample (e.g., cereal grains, seeds)
-
Methanol (or ethanol)
-
Water
-
n-hexane (for defatting)
-
Centrifuge
-
Ultrasonic bath
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dry the food sample (freeze-drying or oven-drying at <60°C) and grind it into a fine powder.[6][17]
-
Defatting (for high-fat samples): Extract the powdered sample with n-hexane to remove lipids. Discard the hexane extract and air-dry the residue.[6]
-
Extraction:
-
Add an aqueous methanol (or ethanol) solution (typically 70-80%) to the sample powder.[6][18]
-
Sonication: Place the mixture in an ultrasonic bath for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 40°C).[18]
-
Alternatively, use other methods like Soxhlet or reflux extraction.[18]
-
-
Centrifugation: Centrifuge the mixture to pellet the solid material.
-
Collection of Supernatant: Carefully collect the supernatant containing the extracted lignans.
-
Repeat Extraction (Optional): Repeat the extraction process with the pellet to maximize the yield.
-
Solvent Evaporation: Combine the supernatants and evaporate the solvent using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol).
Quantification of Matairesinol and Metabolites by LC-MS/MS
This protocol outlines the general steps for the quantitative analysis of matairesinol and its metabolites in biological samples.
Materials:
-
Biological sample (plasma, urine, or fecal extract)
-
Internal standards (e.g., secoisolariciresinol-d8, matairesinol-d6)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Water (MS-grade)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Plasma/Serum: Perform protein precipitation by adding a cold organic solvent like acetonitrile. Centrifuge and collect the supernatant.[19]
-
Urine: Dilute the urine sample with water.
-
Fecal Extract: Use the extract obtained from the lignan extraction protocol.
-
-
Enzymatic Hydrolysis (for conjugated metabolites): To measure total lignan concentration, incubate the sample with β-glucuronidase/sulfatase to cleave glucuronide and sulfate conjugates.[3][20][21]
-
Solid-Phase Extraction (SPE): Purify and concentrate the sample using an appropriate SPE cartridge. Elute the analytes with a suitable solvent.[19]
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18). Use a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol with a modifier like formic acid.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the target analytes and internal standards.
-
In Vitro Matairesinol Metabolism Assay using Liver Microsomes
This protocol describes an in vitro method to study the hepatic metabolism of matairesinol.
Materials:
-
Human or rat liver microsomes
-
Matairesinol
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Centrifuge
-
Incubator
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes, phosphate buffer, and matairesinol.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of matairesinol metabolites using LC-MS/MS.
Western Blot Analysis for Signaling Pathway Proteins
This protocol details the steps for analyzing the phosphorylation status of proteins in signaling pathways like MAPK, NF-κB, and PI3K/Akt after treatment with matairesinol.
Materials:
-
Cell culture (e.g., cancer cell lines, microglia)
-
Matairesinol
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (total and phosphorylated forms of target proteins, e.g., p-Akt, Akt, p-ERK, ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat the cells with different concentrations of matairesinol for a specified duration.
-
Cell Lysis: Lyse the cells with lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the total and phosphorylated forms of the target signaling proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
Mandatory Visualization
Metabolic Pathways of Matairesinol
Caption: Overview of the primary metabolic pathways of matairesinol.
Matairesinol's Effect on MAPK and NF-κB Signaling Pathways
Caption: Inhibition of MAPK and NF-κB pathways by matairesinol.
Matairesinol's Interaction with the PI3K/Akt Signaling Pathway
Caption: Modulation of the PI3K/Akt signaling pathway by matairesinol.
References
- 1. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and bioavailability of plant lignan 7-hydroxymatairesinol and effects on serum enterolactone and clinical symptoms in postmenopausal women: a single-blinded, parallel, dose-comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urinemetabolome.ca [urinemetabolome.ca]
- 7. Studies on the metabolism of the plant lignans secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Identification of Human Gut Microbiome Associated with Enterolignan Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Secoisolariciresinol dehydrogenase purification, cloning, and functional expression. Implications for human health protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Kinetics [www2.chem.wisc.edu]
- 14. Secoisolariciresinol dehydrogenase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 20. researchgate.net [researchgate.net]
- 21. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enhanced Biological Potential of Deuterated Lignans: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lignans, a diverse class of polyphenolic compounds found in plants, have garnered significant attention for their broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This technical guide explores the strategic application of deuterium substitution to enhance the therapeutic potential of promising lignan candidates. By leveraging the kinetic isotope effect (KIE), deuteration offers a rational approach to improve the metabolic stability and pharmacokinetic profiles of lignans, potentially leading to increased efficacy and reduced dosage requirements. This document provides a comprehensive overview of the known biological activities of key lignans, the scientific rationale for their deuteration, and detailed experimental protocols for their synthesis and biological evaluation.
Introduction to Lignans and the Rationale for Deuteration
Lignans are secondary metabolites synthesized in plants from the oxidative coupling of two or more phenylpropanoid units.[1] Their diverse structures contribute to a wide array of biological functions. Prominent examples include podophyllotoxin, a potent cytotoxic agent, and secoisolariciresinol diglucoside (SDG), which is metabolized by gut microbiota to the bioactive enterolignans, enterodiol and enterolactone.[2][3] These compounds have shown promise in preclinical studies for the prevention and treatment of various chronic diseases.[4][5]
Despite their therapeutic potential, many lignans suffer from poor bioavailability and rapid metabolism, which can limit their clinical utility.[5] Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, presents a compelling strategy to overcome these limitations. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes such as cytochrome P450s.[4][6] This phenomenon, known as the kinetic isotope effect, can result in a longer plasma half-life, increased systemic exposure, and potentially enhanced therapeutic efficacy of the deuterated drug candidate.[4][6]
Biological Activities of Key Lignans
The biological activities of several lignans have been extensively studied. This section summarizes the quantitative data for some of the most promising candidates.
Podophyllotoxin and its Derivatives
Podophyllotoxin, isolated from the roots of Podophyllum species, is a potent inhibitor of microtubule polymerization, leading to cell cycle arrest and apoptosis.[7] Its derivatives, such as etoposide and teniposide, are clinically used anticancer drugs that target topoisomerase II.[8]
Table 1: Cytotoxicity of Podophyllotoxin Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Podophyllotoxin | J45.01 (Leukemia) | 0.0040 | [9] |
| CEM/C1 (Leukemia) | 0.0286 | [9] | |
| Deoxypodophyllotoxin | DU-145 (Prostate) | Not specified, but showed marked reduction in cell proliferation | [] |
| BN 58705 (demethylpodophyllotoxin derivative) | Various human tumor cell lines | Cytotoxic at concentrations 100- to 1000-fold lower than Adriamycin or cisplatin | [11] |
| Acyl thiourea derivative 13b | KBvin (Drug-resistant) | 0.098 | [4] |
| Acyl thiourea derivative 13o | KBvin (Drug-resistant) | 0.13 | [4] |
| Benzylamino derivative 8b | A549, HCT-116, HepG2 | Average of 3.8 | [] |
Secoisolariciresinol Diglucoside (SDG) and its Metabolites
SDG is the major lignan in flaxseed and is metabolized by the gut microbiota to secoisolariciresinol (SECO), enterodiol (ED), and enterolactone (EL).[2] These metabolites exhibit significant antioxidant and anti-inflammatory activities.
Table 2: Antioxidant Activity of SDG and its Metabolites
| Compound | Assay | Activity/Concentration | Reference |
| SDG | DPPH radical scavenging | Effective at 25-200 µM | [12] |
| SECO | DPPH radical scavenging | Effective at 25-200 µM | [12] |
| ED | DPPH radical scavenging | Inactive | [12] |
| EL | DPPH radical scavenging | Inactive | [12] |
| SDG | AAPH-induced DNA damage | More effective than SECO, ED, and EL | [12] |
| SDG | Hydroxyl radical scavenging | IC50 not specified, but dose-dependent inhibition from 36.4 to 2912.0 µM | |
| SECO | Zymosan-activated PMNL-CL | 91.2% reduction at 2.5 mg/ml | [5] |
| ED | Zymosan-activated PMNL-CL | 94.2% reduction at 2.5 mg/ml | [5] |
| EL | Zymosan-activated PMNL-CL | 81.6% reduction at 2.5 mg/ml | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of deuterated lignans and the evaluation of their biological activities.
Synthesis of Deuterated Lignans
Protocol 1: Synthesis of Deuterated Matairesinol (D6-matairesinol) and Secoisolariciresinol (D8-secoisolariciresinol) [13]
This protocol is intended for the synthesis of deuterated lignans for use as internal standards, but the principles can be applied for the synthesis of larger quantities for biological testing.
-
Starting Materials: Non-deuterated matairesinol and secoisolariciresinol.
-
Deuteration Reagent: Deuterated acid, such as DCl in D2O or D2SO4.
-
Procedure:
-
Dissolve the non-deuterated lignan in a suitable solvent (e.g., dioxane).
-
Add the deuterated acid and heat the mixture under reflux for a specified period (e.g., 24-48 hours) to allow for H/D exchange at the aromatic positions.
-
Monitor the reaction progress using mass spectrometry to determine the extent of deuteration.
-
After the reaction is complete, neutralize the mixture and extract the deuterated lignan with an organic solvent.
-
Purify the deuterated lignan using column chromatography or recrystallization.
-
Confirm the structure and isotopic purity using NMR and mass spectrometry.
-
Biological Activity Assays
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [14]
This assay is used to assess the cytotoxic effects of deuterated lignans on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the deuterated lignan and its non-deuterated counterpart for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Antioxidant Activity Assay (DPPH Radical Scavenging Assay) [12]
This assay measures the free radical scavenging capacity of deuterated lignans.
-
Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Sample Preparation: Prepare serial dilutions of the deuterated lignan and its non-deuterated counterpart in methanol.
-
Reaction Mixture: In a 96-well plate, mix the lignan solutions with the DPPH solution. Include a control with methanol instead of the lignan solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).
Signaling Pathways and Potential Impact of Deuteration
Lignans exert their biological effects through the modulation of various signaling pathways. Deuteration, by increasing the metabolic stability of these compounds, could lead to a more sustained interaction with their molecular targets.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. Several lignans, including the SDG metabolite enterolactone, have been shown to inhibit NF-κB signaling, contributing to their anti-inflammatory and anticancer effects.[15][16]
A deuterated lignan with a longer half-life could provide more prolonged inhibition of the IKK complex, leading to sustained suppression of NF-κB activation and a more potent anti-inflammatory or pro-apoptotic response.
Estrogen Receptor Signaling
Enterolactone is a phytoestrogen that can bind to estrogen receptors (ERs) and modulate their activity.[17] This interaction is thought to be a key mechanism behind the protective effects of lignan-rich diets against hormone-dependent cancers.
The binding affinity of enterolactone to ERs is relatively weak.[17] By increasing its metabolic stability through deuteration, the sustained presence of deuterated enterolactone could lead to a more significant and prolonged modulation of estrogen-responsive gene expression, potentially enhancing its anticancer effects in hormone-sensitive tumors.
Conclusion and Future Directions
The deuteration of lignans represents a promising strategy to enhance their therapeutic potential by improving their pharmacokinetic properties. While direct comparative data on the biological activities of deuterated versus non-deuterated lignans is currently limited, the established principles of the kinetic isotope effect provide a strong rationale for pursuing this avenue of drug development. Future research should focus on the systematic synthesis and biological evaluation of deuterated lignan libraries to identify candidates with superior efficacy and safety profiles. In vivo studies in relevant animal models will be crucial to validate the enhanced pharmacokinetic and pharmacodynamic properties of these novel compounds, paving the way for their potential clinical translation.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic Aromatic Deuteration of Lignans: Mostly Reliable but Occasionally Aberrant Selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flaxseed Lignans Enhance the Cytotoxicity of Chemotherapeutic Agents against Breast Cancer Cell Lines MDA-MB-231 and SKBR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hwb.gov.in [hwb.gov.in]
- 13. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Synthesis and biological evaluation of novel lignan glycosides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental validation of deuterium oxide-mediated antitumoral activity as it relates to apoptosis in murine malignant astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating Preclinical Research: A Technical Guide to Sourcing and Utilizing Matairesinol-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Matairesinol-d6, a deuterated analog of the plant lignan Matairesinol, for its application in preclinical studies. This document outlines potential suppliers, typical quality specifications, experimental protocols for its use as an internal standard, and a summary of the signaling pathways influenced by its non-deuterated counterpart.
Sourcing this compound for Preclinical Research
The selection of a reliable supplier for isotopically labeled compounds is paramount for the integrity and reproducibility of preclinical research. This compound is available from several reputable suppliers specializing in research chemicals and stable isotope-labeled compounds. While obtaining specific batch-to-batch Certificates of Analysis (CoA) requires direct inquiry, the following suppliers are established providers of this compound.
Table 1: Potential Suppliers of this compound
| Supplier | Product Name | CAS Number | Molecular Formula | Notes |
| Clearsynth | rac this compound | 1346600-02-9 | C₂₀H₁₆D₆O₆ | Offers a range of stable isotopes and reference standards. |
| Santa Cruz Biotechnology | rac this compound | 120409-94-1 (unlabeled) | C₂₀H₁₆D₆O₆ | Provides biochemicals for research purposes. |
| BOC Sciences | rac-Matairesinol-[d6] | 1346600-02-9 | C₂₀H₁₆D₆O₆ | A supplier of a wide range of chemicals for research and development. |
Quality Specifications and Data Presentation
For use as an internal standard in quantitative bioanalysis, high chemical and isotopic purity of this compound is crucial. While specific Certificates of Analysis should be requested from the supplier prior to purchase, typical specifications for high-quality deuterated standards are presented below. These values are based on general industry standards for such compounds used in LC-MS applications[1].
Table 2: Typical Quantitative Specifications for this compound
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | >99% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | ≥98% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Deuterium Incorporation | 6 Deuterium Atoms | Mass Spectrometry (MS) |
Experimental Protocols
The primary application of this compound in preclinical studies is as an internal standard for the accurate quantification of Matairesinol in biological matrices using liquid chromatography-mass spectrometry (LC-MS).
General Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study utilizing this compound.
References
Methodological & Application
Quantitative Analysis of Matairesinol in Biological Matrices Using an Isotope Dilution LC-MS/MS Method
Application Note and Protocol
Introduction
Matairesinol is a plant lignan found in a variety of foods, including oilseeds, whole grains, vegetables, and fruits.[1] As a phytoestrogen, it has garnered significant interest from the scientific community due to its potential role in the prevention of lifestyle-related diseases.[2] Accurate and sensitive quantification of matairesinol in biological matrices is crucial for pharmacokinetic, metabolic, and epidemiological studies to understand its bioavailability and health effects.[1][2]
This application note provides a detailed protocol for the quantitative analysis of matairesinol in biological samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Matairesinol-d6, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3] This method is suitable for researchers in pharmacology, drug metabolism, and nutritional sciences.
Principle
The method employs an isotope dilution technique, where a known amount of this compound is added to the sample at the beginning of the preparation process. This internal standard co-elutes with the endogenous matairesinol and is differentiated by the mass spectrometer based on its higher mass. The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of matairesinol in the sample, effectively compensating for any analyte loss during extraction and ionization suppression or enhancement in the MS source.
Materials and Reagents
-
Matairesinol analytical standard (≥95% purity)
-
This compound (isotopic purity ≥98%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
β-Glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Ethyl acetate (HPLC grade)
-
Nitrogen gas (high purity)
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve matairesinol and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the matairesinol stock solution with 50% methanol to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50% methanol.
Sample Preparation
The following protocol is a general procedure for biological fluids and may require optimization for specific matrices.
-
Sample Aliquoting: Thaw frozen biological samples (e.g., 200 µL of plasma or urine) on ice.
-
Internal Standard Spiking: Add 20 µL of the 10 ng/mL this compound internal standard working solution to each sample, calibrator, and quality control (QC) sample.
-
Enzymatic Hydrolysis (for conjugated matairesinol):
-
Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase solution.
-
Incubate at 37°C for 16 hours to deconjugate glucuronidated and sulfated metabolites.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of ethyl acetate to the sample.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 85:15 Water:Acetonitrile with 0.1% formic acid) and vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters and may need to be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 15% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Matairesinol: 357.1 > 151.1 (Quantifier), 357.1 > 136.1 (Qualifier)This compound: 363.1 > 157.1 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Collision Energy | Optimized for each transition (typically 15-30 eV) |
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of matairesinol to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of matairesinol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Performance Characteristics
The following table summarizes the typical performance characteristics of this method, compiled from various studies.[2][3]
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.02 - 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal due to the use of an internal standard |
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow and the principle of using an internal standard for accurate quantification.
Caption: Experimental workflow for the quantitative analysis of matairesinol.
Caption: Logic of using an internal standard for accurate quantification.
Conclusion
The described LC-MS/MS method with isotope dilution provides a highly selective, sensitive, and accurate approach for the quantification of matairesinol in various biological matrices. The detailed protocol and performance characteristics serve as a valuable resource for researchers investigating the pharmacological and nutritional aspects of this important plant lignan. The use of this compound as an internal standard is critical for mitigating matrix effects and ensuring data reliability in complex biological samples.
References
- 1. Studies on the metabolism of the plant lignans secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Matairesinol-d6 as an Internal Standard for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matairesinol, a plant lignan found in various foods such as oil seeds, whole grains, and vegetables, has garnered significant interest for its potential health benefits, including anticancer and antioxidant properties. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile in vivo, robust and reliable bioanalytical methods are essential. Pharmacokinetic (PK) studies are fundamental in drug development and nutritional science to understand the fate of a compound within an organism. A key component of a reliable quantitative bioanalytical method, particularly when using liquid chromatography-mass spectrometry (LC-MS), is the use of a stable isotope-labeled internal standard (SIL-IS). Matairesinol-d6, a deuterated analog of matairesinol, serves as an ideal internal standard for the quantification of matairesinol in various biological matrices. Its near-identical physicochemical properties to the analyte ensure that it experiences similar variations during sample preparation and analysis, thereby correcting for potential errors and enhancing the accuracy and precision of the results.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of matairesinol.
Principle of Deuterated Internal Standards in LC-MS/MS
The core principle behind using a deuterated internal standard like this compound is to mitigate variability throughout the analytical workflow.[2] By adding a known amount of the deuterated standard to the sample at an early stage of preparation, it co-elutes with the non-labeled analyte and experiences similar effects of sample loss during extraction, ion suppression or enhancement in the mass spectrometer's ion source, and variations in injection volume.[1][3] Since the mass spectrometer can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z), the ratio of their peak areas remains constant even if their absolute signal intensities fluctuate. This normalization leads to significantly improved accuracy and precision in the quantification of the analyte.[2]
Experimental Protocols
This section details a representative protocol for the quantification of matairesinol in plasma samples for a pharmacokinetic study, using this compound as an internal standard.
Materials and Reagents
-
Matairesinol (analyte) reference standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Control (blank) plasma (e.g., rat, human)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of matairesinol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the matairesinol stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
-
Calibration Curve Standards: Spike blank plasma with the matairesinol working standard solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation Protocol (Plasma)
A protein precipitation method is described below, which is a common and straightforward technique for plasma sample preparation.[4]
-
Sample Aliquoting: To 100 µL of plasma sample (unknown, calibration standard, or QC), add 10 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters that should be optimized for the specific instrumentation used.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for the separation of matairesinol.
-
Mobile Phase: A gradient elution with (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is commonly used.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode should be optimized.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for matairesinol and this compound need to be determined by direct infusion of the individual standards.
-
Example MRM Transitions (Hypothetical):
-
Matairesinol: [M-H]⁻ → product ion (e.g., m/z 357 → 297)
-
This compound: [M-H]⁻ → product ion (e.g., m/z 363 → 303)
-
-
Data Presentation
The following tables summarize the type of quantitative data that should be generated during method validation and a pharmacokinetic study.
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Specification | Typical Result |
| Linearity | ||
| Calibration Range | e.g., 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Regression Equation | y = mx + c | y = 0.005x + 0.002 |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Accuracy & Precision | ||
| LQC (e.g., 3 ng/mL) | Accuracy: ±20%; Precision (CV): ≤20% | Accuracy: 105%; Precision: 8% |
| MQC (e.g., 100 ng/mL) | Accuracy: ±15%; Precision (CV): ≤15% | Accuracy: 98%; Precision: 5% |
| HQC (e.g., 800 ng/mL) | Accuracy: ±15%; Precision (CV): ≤15% | Accuracy: 102%; Precision: 6% |
| Recovery | Consistent and reproducible | ~85% |
| Matrix Effect | Minimal ion suppression/enhancement | 95-105% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
Table 2: Representative Pharmacokinetic Parameters of Matairesinol in Rats Following Oral Administration
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 450 ± 85 |
| Tmax (Time to Cmax) | hours | 2.0 ± 0.5 |
| AUC₀-t (Area under the curve) | ng*h/mL | 2500 ± 450 |
| t₁/₂ (Half-life) | hours | 5.5 ± 1.2 |
Note: The data presented in these tables are representative and should be determined experimentally for each specific study.
Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
Role of this compound in Ensuring Accurate Quantification
Caption: The role of this compound in mitigating analytical variability.
Potential Signaling Pathway of Matairesinol in Cancer Cells
Recent research suggests that matairesinol may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are two such pathways that have been implicated.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination and pharmacokinetics study of lignans in rat plasma after oral administration of Schisandra chinensis extract and pure deoxyschisandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Matairesinol in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matairesinol (MAT), a plant lignan, has garnered significant attention in biomedical research for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] These application notes provide detailed protocols for utilizing Matairesinol in various cell-based assays to investigate its effects on cell viability, apoptosis, and cell signaling. While these protocols are described for Matairesinol, they are also applicable to its deuterated form, Matairesinol-d6, which is often used as an internal standard in analytical studies but can be expected to exhibit similar biological activity in cell-based functional assays.
Matairesinol has been shown to exert its effects through the modulation of key cellular signaling pathways, including the MAPK and NF-κB pathways.[1][3] In different cell types, it has been demonstrated to inhibit cell proliferation, induce apoptosis, and suppress migration and invasion.[2][4][5][6] These protocols offer a framework for researchers to explore the therapeutic potential of Matairesinol in various disease models.
Data Presentation
The following tables summarize representative quantitative data from cell-based assays performed with Matairesinol.
Table 1: Effect of Matairesinol on Cell Viability (MTT Assay)
| Cell Line | Matairesinol Concentration (µM) | % Viability (Mean ± SD) |
| PANC-1 (Pancreatic Cancer) | 0 (Vehicle Control) | 100 ± 5.2 |
| 20 | 85 ± 4.1 | |
| 40 | 65 ± 3.8 | |
| 80 | 48 ± 4.5[4][6] | |
| MIA PaCa-2 (Pancreatic Cancer) | 0 (Vehicle Control) | 100 ± 4.9 |
| 20 | 82 ± 5.5 | |
| 40 | 60 ± 4.2 | |
| 80 | 50 ± 3.9[4][6] | |
| PC3 (Prostate Cancer) | 0 (Vehicle Control) | 100 ± 6.1 |
| 50 | 78 ± 5.3 | |
| 100 | 55 ± 4.7 | |
| 200 | 32 ± 3.9 |
Table 2: Induction of Apoptosis by Matairesinol (Annexin V-FITC Assay)
| Cell Line | Matairesinol Concentration (µM) | % Apoptotic Cells (Mean ± SD) |
| MDA-MB-231 (Breast Cancer) | 0 (Vehicle Control) | 5 ± 1.2 |
| 25 | 20 ± 2.5 | |
| 50 | 45 ± 3.1 | |
| 100 | 68 ± 4.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Matairesinol (or this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Matairesinol in cell culture medium. Remove the old medium from the wells and add 100 µL of the Matairesinol solutions at various concentrations (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Matairesinol (or this compound)
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Matairesinol for the desired time period.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for cell-based assays with this compound.
Caption: Simplified signaling pathways modulated by Matairesinol.
References
- 1. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of Matairesinol in Various Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matairesinol is a plant lignan that has garnered significant interest in the scientific community due to its potential health benefits, including its role as a phytoestrogen and its antioxidant properties. Accurate and sensitive quantification of matairesinol in various biological and food matrices is crucial for pharmacokinetic studies, dietary intake assessments, and understanding its physiological effects. This application note provides a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of matairesinol. The described protocols are intended to guide researchers in implementing a robust analytical workflow.
Experimental Protocols
Sample Preparation
The sample preparation procedure is critical for extracting matairesinol from complex matrices and removing potential interferences. The following protocol is a general guideline and may require optimization depending on the specific sample type (e.g., plasma, urine, food, feces).[1]
Materials:
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): Matairesinol-d6 or Secoisolariciresinol-d8[2][3]
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Enzymes for hydrolysis (e.g., β-glucuronidase/sulfatase from Helix pomatia) for analysis of conjugated forms[2][3][4]
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol for Food and Fecal Samples: [1][2][4]
-
Homogenization: Homogenize the sample to ensure uniformity.
-
Extraction:
-
Enzymatic Hydrolysis: Incubate the extract with β-glucuronidase/sulfatase to deconjugate glucuronidated and sulfated metabolites of matairesinol.[2][3][4]
-
Solid Phase Extraction (SPE): [1]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute matairesinol and the internal standard with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A Liquid Chromatography system coupled to a tandem Mass Spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Zorbax SB-C18, 150 mm × 2.1 mm, 1.9 µm or Kinetex Evo C18 2.6 µm 50x2.1 mm)[5][6] |
| Mobile Phase A | 0.1% Formic acid in Water[6] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[6] |
| Gradient | Optimized to achieve separation from other lignans and matrix components. A typical gradient could be 15-100% B over 60 minutes.[6] |
| Flow Rate | 0.2 mL/min[6] |
| Column Temperature | 25 °C[6] |
| Injection Volume | 5 µL[6] |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Ion Mode[5][6] |
| Precursor Ion (m/z) | For [M+H]+: 359.15[5] |
| Product Ions (m/z) | 341.14, 137.06[5] |
| Collision Energy | Optimized for the specific instrument, typically in the range of 10-30 eV. |
| Dwell Time | Optimized for the number of analytes and chromatographic peak width. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the LC-MS/MS quantification of matairesinol. These values are indicative and may vary based on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value |
| Linear Range | At least two orders of magnitude[7] |
| Limit of Detection (LOD) | 4-10 µ g/100 g (solid foods)[2] |
| 0.2-0.4 µ g/100 mL (beverages)[2] | |
| Limit of Quantification (LOQ) | 0.27–0.95 mg/L (in knotwood extracts)[7] |
Table 2: Precision and Accuracy
| Parameter | Typical Value |
| Within-run Coefficient of Variation (CV%) | 6-21%[2] |
| Between-run Coefficient of Variation (CV%) | 6-33%[2] |
| Recovery | 73-123% (satisfactory in most matrices)[2] |
| 51-55% (in bread, can be matrix-dependent)[2] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of matairesinol using LC-MS/MS.
Caption: Workflow for Matairesinol Quantification by LC-MS/MS.
Conclusion
This application note outlines a comprehensive and validated LC-MS/MS method for the quantification of matairesinol. The detailed protocols for sample preparation and instrumental analysis, along with the summarized validation data, provide a solid foundation for researchers to implement this method in their laboratories. The high sensitivity and selectivity of LC-MS/MS make it the preferred technique for the accurate determination of matairesinol in complex matrices, thereby facilitating further research into its biological significance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods. | Semantic Scholar [semanticscholar.org]
- 5. (-)-Matairesinol | C20H22O6 | CID 119205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography [mdpi.com]
Application Notes and Protocols for Matairesinol-d6 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Matairesinol-d6 in plasma for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated form of the plant lignan matairesinol and is commonly used as an internal standard in pharmacokinetic and metabolomic studies. Accurate quantification of this compound is crucial for the reliable determination of endogenous lignan concentrations.
The following sections detail three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented with the necessary detail to ensure reproducibility. A comparative summary of the quantitative performance for each technique is also provided.
Experimental Workflow Overview
The general workflow for plasma sample preparation prior to LC-MS/MS analysis involves several key steps to remove interfering substances and isolate the analyte of interest. The choice of method depends on the required level of cleanliness, desired recovery, and throughput needs.
Caption: General workflow for this compound plasma sample preparation.
Quantitative Data Summary
The choice of sample preparation technique can significantly impact method performance. The following table summarizes typical quantitative data for the different methods. These values are indicative and may vary based on specific laboratory conditions and instrumentation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 80 - 95 | 85 - 105 | > 90 |
| Matrix Effect (%) | 81 - 111 | Can be significant | Minimized |
| Precision (%RSD) | < 15 | < 15 | < 10 |
| Throughput | High | Medium | Medium to High |
| Cost per Sample | Low | Low to Medium | High |
| Cleanliness of Extract | Low | Medium | High |
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the plasma sample to precipitate proteins.
Materials:
-
Plasma sample
-
This compound internal standard (IS) solution
-
Acetonitrile (ACN), ice-cold
-
0.1% Formic acid in water (optional, for acidification)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add the appropriate volume of this compound IS solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma). Some methods may utilize a ratio of up to 5:1 for more efficient protein removal.[1]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable mobile phase for improved sensitivity. For reconstitution, a common choice is a mixture of the initial mobile phase, such as 50:50 acetonitrile:water.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.
Materials:
-
Plasma sample
-
This compound internal standard (IS) solution
-
Ethyl acetate or Diethyl ether
-
0.2 M Sodium acetate buffer (pH 5.0) (if enzymatic hydrolysis is performed)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add the appropriate volume of this compound IS solution.
-
For total lignan analysis, enzymatic hydrolysis with β-glucuronidase and sulfatase in sodium acetate buffer can be performed at this stage.[2]
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-7) with another 1 mL of ethyl acetate and combine the organic layers to improve recovery.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix interferences are washed away. This method is highly effective but can be more time-consuming and costly.
Materials:
-
Plasma sample
-
This compound internal standard (IS) solution
-
SPE cartridges (e.g., C18, HLB)
-
Methanol (for conditioning and elution)
-
Deionized water
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporator
Protocol:
-
Pre-treat Plasma: Pipette 500 µL of plasma into a tube and add the appropriate volume of this compound IS solution. Dilute the plasma with 500 µL of 0.1% formic acid in water.
-
Condition SPE Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the this compound and other lignans from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process for selecting a suitable sample preparation technique based on experimental requirements.
Caption: Decision tree for selecting a sample preparation method.
References
Application Note: A Robust UPLC-MS/MS Method for the Quantitative Analysis of Lignans Using Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Abstract: Lignans are a class of polyphenols found in various plants and are associated with numerous health benefits, including reduced risks of hormone-dependent cancers and cardiovascular diseases.[1] Accurate quantification of these compounds in complex matrices is crucial for clinical studies, food science, and drug development. This application note details a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of major plant lignans, including secoisolariciresinol, matairesinol, pinoresinol, lariciresinol, and syringaresinol.[2] The method incorporates stable isotope-labeled (deuterated) internal standards to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation.[3][4] Detailed protocols for sample extraction from plant materials and UPLC-MS/MS analysis are provided.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (MS grade), Methanol (MS grade), Water (MS grade), Formic Acid.
-
Analytical Standards: Secoisolariciresinol (Seco), Matairesinol (Mat), Pinoresinol (Pin), Lariciresinol (Lar), Syringaresinol (Syr).
-
Deuterated Internal Standards: Secoisolariciresinol-d8 (Seco-d8), Matairesinol-d6 (Mat-d6).[5][6]
-
Plant Material: Dried and powdered plant samples (e.g., flaxseed, cereal grains).[7][8]
Sample Preparation: Lignan Extraction Protocol
This protocol is optimized for the extraction of lignans from dried plant material, such as cereal grains.[2]
-
Weighing: Accurately weigh 0.1 g of the powdered plant sample into a 2 mL microcentrifuge tube.[2][8]
-
Solvent Addition: Add 1 mL of 80% aqueous methanol to the tube.[2][8] This solvent mixture is effective for extracting polar lignans.[9] For less polar lignans, solvents like n-hexane or dichloromethane could be used in a sequential extraction.[9]
-
Vortexing: Vortex the mixture for 3 minutes to ensure thorough mixing.[2]
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath at 40°C for 60 minutes to facilitate cell wall disruption and enhance extraction efficiency.[2][8]
-
Centrifugation: After extraction, cool the sample and centrifuge at 22,250 x g for 10 minutes at 4°C to pellet solid debris.[2][8]
-
Filtration: Carefully collect the supernatant and filter it through a 0.2 μm nylon syringe filter into a UPLC vial for analysis.[2][8]
-
Internal Standard Spiking: Prior to extraction, spike the sample with the deuterated internal standard mixture to a final concentration of 100 ng/mL to account for procedural losses.
Note on Hydrolysis: Many lignans exist as glycosides in plants.[10] For the quantification of total lignan aglycones, an enzymatic or alkaline hydrolysis step can be incorporated. Alkaline hydrolysis combined with methanolic extraction has been shown to increase yields.[5][6] Enzymatic hydrolysis using β-glucuronidase/sulfatase is also a common approach.[5][11]
UPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
1.3.1 UPLC Conditions A typical gradient elution program is used to separate the target lignans.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[2][8] |
| Column Temperature | 30°C[2][8] |
| Injection Volume | 2 µL[8] |
| Gradient Program | 0-2 min, 15% B; 2-4 min, 50% B; 4-4.1 min, 50% B; 4.1-15 min, 15% B[2][8] |
1.3.2 Mass Spectrometry Conditions The mass spectrometer is operated in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative[2] |
| Ionspray Voltage | -4,500 V[2][8] |
| Source Temperature | 450°C[2][8] |
| Curtain Gas | 30 psi[2][8] |
| Collision Gas | 9 psi[2][8] |
| Ion Source Gas 1 | 80 psi[2][8] |
| Ion Source Gas 2 | 40 psi[2][8] |
Data Presentation
MRM Transitions for Quantification
The following table summarizes the optimized MRM transitions for the target lignans and their corresponding deuterated internal standards.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell Time (ms) |
| Secoisolariciresinol (Seco) | 361.2 | 167.1 | 100 |
| Matairesinol (Mat) | 357.1 | 313.1 | 100 |
| Pinoresinol (Pin) | 357.1 | 151.0 | 100 |
| Lariciresinol (Lar) | 359.2 | 299.1 | 100 |
| Syringaresinol (Syr) | 417.2 | 387.2 | 100 |
| Secoisolariciresinol-d8 (IS) | 369.2 | 171.1 | 100 |
| This compound (IS) | 363.1 | 317.1 | 100 |
Note: The specific m/z values for precursor and product ions should be optimized for the instrument in use.
Method Performance
The method demonstrates excellent linearity and sensitivity for the quantification of lignans in complex matrices.
| Analyte | Linearity (R²) | LOD (µ g/100g ) | LOQ (µ g/100g ) |
| Secoisolariciresinol (Seco) | > 0.999 | 0.041 - 0.43[6][8] | 0.118 - 1.831[8] |
| Matairesinol (Mat) | > 0.999 | 0.12 - 0.43[6] | 0.118 - 1.831[8] |
| Pinoresinol (Pin) | > 0.999 | 2 - 10[6] | 1.831+ |
| Lariciresinol (Lar) | > 0.999 | 0.12 - 0.43[6] | 0.118 - 1.831[8] |
| Syringaresinol (Syr) | > 0.999 | 2 - 10[6] | 1.831+ |
Visualizations
Caption: Overview of the sample preparation workflow for lignan extraction.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of deuterated plant lignans for gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]
- 8. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Matairesinol-d6 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matairesinol, a plant lignan found in various foods such as oilseeds, whole grains, and vegetables, is a precursor to the mammalian enterolignans enterodiol and enterolactone.[1] These compounds are of significant interest in metabolomics research due to their potential antioxidant, anti-inflammatory, and hormone-modulating activities, which may play a role in the prevention of chronic diseases, including hormone-dependent cancers. Accurate and precise quantification of matairesinol in biological matrices is crucial for understanding its pharmacokinetics, metabolism, and biological effects. Matairesinol-d6, a stable isotope-labeled internal standard, is an indispensable tool for achieving reliable quantification in mass spectrometry-based metabolomics studies. Its use corrects for variability during sample preparation and analysis, ensuring high-quality data.
This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of matairesinol in various samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Applications of this compound in Metabolomics
This compound serves as an ideal internal standard for the quantification of endogenous matairesinol for several key reasons:
-
Similar Physicochemical Properties: this compound shares nearly identical chemical and physical properties with unlabeled matairesinol, ensuring they behave similarly during extraction, chromatography, and ionization.
-
Mass Differentiation: The six-dalton mass difference allows for their simultaneous detection and differentiation by a mass spectrometer without interfering with each other's signals.
-
Correction for Matrix Effects and Procedural Losses: By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during sample preparation or variations in instrument response can be normalized, leading to more accurate and precise quantification.
Key Research Applications:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of matairesinol from dietary sources or supplements.
-
Biomarker Discovery: Investigating the association between matairesinol levels and disease risk or progression.
-
Dietary Intake Assessment: Accurately quantifying matairesinol in food matrices to estimate dietary exposure.
-
Metabolic Pathway Analysis: Studying the conversion of matairesinol to its bioactive metabolites by the gut microbiota and host enzymes.
Data Presentation: Quantitative Method Validation
The following tables summarize typical quantitative data from a validated LC-MS/MS method for the analysis of matairesinol using this compound as an internal standard. The data is based on methodologies reported for the analysis of lignans in food and biological matrices.[2]
Table 1: LC-MS/MS Method Parameters for Matairesinol and this compound
| Parameter | Matairesinol | This compound (Internal Standard) |
| Precursor Ion (m/z) | 357.1 | 363.1 |
| Product Ion (m/z) | 151.1 | 154.1 |
| Collision Energy (eV) | 25 | 25 |
| Retention Time (min) | ~4.5 | ~4.5 |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect (%) | 85 - 115% |
| Recovery (%) | > 80% |
Table 3: Stability of Matairesinol in Human Plasma
| Condition | Stability |
| Short-term (Room Temperature, 24h) | Stable |
| Long-term (-80°C, 3 months) | Stable |
| Freeze-Thaw (3 cycles) | Stable |
Experimental Protocols
Quantification of Matairesinol in Human Plasma
This protocol describes the extraction and analysis of matairesinol from human plasma samples.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
This compound internal standard solution (100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of the this compound internal standard solution (100 ng/mL). Vortex for 10 seconds.
-
Add 600 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
(Optional, for cleaner samples) Perform Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate and reconstitute in 100 µL of 50% methanol in water.
-
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 20% B
-
1-7 min: 20% to 95% B
-
7-8 min: 95% B
-
8-8.1 min: 95% to 20% B
-
8.1-10 min: 20% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: See Table 1.
Quantification of Matairesinol in Food Samples
This protocol is adapted from a method for the analysis of lignans in various food matrices.[2]
Materials:
-
Food sample (e.g., ground flaxseed, whole-wheat flour)
-
This compound internal standard solution (100 ng/mL in methanol)
-
Methanol:Water (70:30, v/v) with 0.3 M NaOH
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
Sample Preparation:
-
Homogenize the food sample to a fine powder.
-
Weigh 100 mg of the homogenized sample into a screw-cap tube.
-
Add 20 µL of the this compound internal standard solution (100 ng/mL).
-
Add 5 mL of methanol:water (70:30, v/v) containing 0.3 M NaOH.
-
Incubate at 60°C for 1 hour with occasional vortexing.
-
Cool to room temperature and neutralize with HCl.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer an aliquot of the supernatant to a new tube and evaporate the methanol under nitrogen.
-
Add 2 mL of sodium acetate buffer (pH 5.0) and 50 µL of β-glucuronidase/sulfatase solution.
-
Incubate at 37°C overnight to hydrolyze lignan glycosides.
-
Extract the hydrolyzed lignans twice with 5 mL of diethyl ether.
-
Pool the ether fractions and evaporate to dryness.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Use the same LC-MS/MS conditions as described for plasma analysis.
Visualizations
Caption: Experimental workflow for matairesinol quantification.
Caption: Metabolic pathway of matairesinol.
References
- 1. Studies on the metabolism of the plant lignans secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Matairesinol-d6 in Advancing Lignan Research: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of Matairesinol-d6, a deuterium-labeled internal standard, in the study of lignan absorption and metabolism. Lignans are a class of phytoestrogens found in a variety of plant-based foods that are precursors to the biologically active enterolignans, enterodiol and enterolactone, which are formed by the gut microbiota. Understanding the pharmacokinetics and metabolic fate of dietary lignans is crucial for evaluating their potential health benefits. This compound serves as an indispensable tool in this research, enabling accurate quantification and tracing of matairesinol and its metabolites in complex biological matrices.
Application Notes
Deuterium-labeled internal standards like this compound are critical for robust and reliable quantitative analysis using mass spectrometry. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard. This is because it co-elutes with the unlabeled analyte and experiences similar ionization effects in the mass spectrometer's source, effectively correcting for matrix effects and variations in sample preparation and instrument response.
This compound is chemically identical to matairesinol, with the exception of six hydrogen atoms being replaced by deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during extraction, chromatography, and ionization. This leads to highly accurate and precise quantification of matairesinol in various biological samples, including plasma, urine, and fecal matter.
The primary applications of this compound in lignan research include:
-
Pharmacokinetic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) of matairesinol in preclinical animal models and human clinical trials.
-
Metabolism Studies: Identifying and quantifying the metabolites of matairesinol formed by gut bacteria and host enzymes.
-
Bioavailability Studies: Determining the fraction of ingested matairesinol that reaches systemic circulation.
-
Food Analysis: Accurately quantifying the matairesinol content in various foodstuffs to assess dietary intake.
Quantitative Data Summary
The use of this compound as an internal standard has enabled the development of sensitive and reliable analytical methods for lignan quantification. The following table summarizes key quantitative data from a representative LC-MS/MS method for the analysis of plant lignans in food.
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 4-10 µ g/100 g (dry weight) | Solid Foods (broccoli, bread, flaxseed) | [1][2] |
| 0.2-0.4 µ g/100 mL | Beverages (tea) | [1][2] | |
| Recovery | 73-123% | Spiked Model Products (broccoli, flaxseed, tea) | [1][2] |
| 51-55% | Spiked Bread | [1][2] | |
| Within-run Coefficient of Variation (CV) | 6-21% | Model Products | [1][2] |
| Between-run Coefficient of Variation (CV) | 6-33% | Model Products | [1][2] |
Experimental Protocols
Protocol 1: Quantification of Matairesinol in Food Samples using LC-MS/MS with this compound Internal Standard
This protocol describes a method for the extraction and quantification of matairesinol from various food matrices.[1][2]
1. Sample Preparation and Extraction: a. Homogenize and freeze-dry solid food samples. b. To 100 mg of dry sample (or 1 mL for liquid samples), add a known amount of this compound internal standard solution. c. Perform alkaline methanolic extraction to release lignans from the food matrix. d. Follow with enzymatic hydrolysis using β-glucuronidase/sulfatase from Helix pomatia to hydrolyze lignan glucosides. e. Extract the lignans from the aqueous phase using diethyl ether. f. Evaporate the ether extract to dryness under a stream of nitrogen. g. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Chromatographic Separation: Use a suitable reversed-phase C18 column. b. Mobile Phase: Employ a gradient elution with water and methanol, both containing a small percentage of formic acid to improve ionization. c. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). d. Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both matairesinol and this compound.
3. Quantification: a. Construct a calibration curve by plotting the ratio of the peak area of matairesinol to the peak area of this compound against the concentration of matairesinol standards. b. Determine the concentration of matairesinol in the samples from the calibration curve.
Protocol 2: In Vitro Metabolism of Matairesinol using Human Fecal Microflora
This protocol outlines an in vitro method to study the transformation of matairesinol into enterolignans by human gut bacteria.
1. Preparation of Fecal Slurry: a. Collect fresh fecal samples from healthy human volunteers. b. Prepare a 10% (w/v) fecal slurry in an anaerobic buffer under strict anaerobic conditions.
2. Incubation: a. In an anaerobic chamber, dispense the fecal slurry into vials. b. Add a solution of matairesinol to the vials. c. Incubate the vials at 37°C.
3. Sampling and Analysis: a. At various time points (e.g., 0, 6, 12, 24, 48 hours), remove aliquots from the incubation vials. b. Add a known amount of this compound as an internal standard. c. Stop the reaction and extract the lignans and their metabolites using an organic solvent (e.g., ethyl acetate). d. Evaporate the organic extract and reconstitute the residue. e. Analyze the samples by LC-MS/MS to identify and quantify matairesinol and its metabolites, such as enterolactone.
Visualizations
Caption: Workflow for Lignan Quantification in Food.
Caption: Metabolic Conversion of Matairesinol.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Matairesinol-d6 Signal Intensity in Mass Spectrometry
Welcome to the technical support center for the analysis of Matairesinol-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance signal intensity and achieve reliable results in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of matairesinol, a plant lignan. In mass spectrometry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of matairesinol and other related lignans. The key advantage of using a SIL-IS is that it behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization. This allows for accurate correction of variations in sample recovery and matrix effects, leading to more precise and reliable quantification.
Q2: I am observing a weak or no signal for this compound. What are the common causes?
A weak or absent signal for this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Sample Preparation: Inefficient extraction from the sample matrix or incomplete hydrolysis of lignan glycosides can lead to low recovery of this compound.
-
Incorrect Mass Spectrometry Parameters: The settings for the precursor and product ions (MRM transitions), collision energy, and declustering potential are critical for sensitive detection.
-
Ion Source Issues: The choice of ionization source (e.g., ESI, APCI) and its settings (e.g., temperature, gas flows) significantly impact ionization efficiency.
-
Chromatographic Problems: Poor peak shape, retention time shifts, or co-elution with interfering compounds can suppress the signal.
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to high background noise and poor signal intensity.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that lead to poor Mataresinol-d6 signal intensity.
Issue 1: Low Signal Intensity or High Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inefficient Extraction | Review your sample extraction protocol. | Ensure the solvent is appropriate for lignans (e.g., methanol/water mixtures). Consider sequential extraction with a non-polar solvent followed by a polar solvent to remove interfering lipids.[1] |
| Incomplete Hydrolysis | If analyzing total lignans, verify the efficiency of the enzymatic or chemical hydrolysis step. | Optimize hydrolysis conditions (enzyme concentration, incubation time, temperature). Alkaline hydrolysis combined with enzymatic treatment can improve yields.[2][3] |
| Suboptimal Ionization | The ionization source may not be optimal for Matairesinol. | Experiment with both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Lignans generally perform well with ESI in negative ion mode. |
| Incorrect MRM Transitions | The selected precursor and product ions may not be the most abundant. | Infuse a standard solution of this compound and perform a product ion scan to identify the most intense fragment ions. |
| Non-optimized Collision Energy (CE) and Declustering Potential (DP) | Default or unoptimized CE and DP values will result in poor fragmentation and ion transmission. | Systematically optimize CE and DP for each MRM transition. This can be done by infusing a standard and creating a breakdown curve to find the optimal voltage for maximum product ion intensity.[4] |
Issue 2: Poor Peak Shape and Inconsistent Retention Time
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inappropriate Mobile Phase | The mobile phase composition can affect peak shape and retention. | Optimize the mobile phase. The addition of a small amount of an acid (e.g., formic acid, acetic acid) can improve peak shape for phenolic compounds like matairesinol.[3] |
| Column Issues | The analytical column may be degraded or contaminated. | Ensure the column is appropriate for lignan analysis (e.g., C18). If performance degrades, wash the column or replace it. |
| Sample Matrix Effects | Co-eluting compounds from the sample matrix can interfere with the analyte peak. | Improve sample cleanup using Solid Phase Extraction (SPE).[4] A well-optimized chromatographic gradient can also help separate the analyte from interferences. |
Experimental Protocols
Protocol 1: Sample Preparation for Lignan Analysis in Plant Material
This protocol is a general guideline for the extraction of lignans, including matairesinol, from plant-based matrices.
-
Homogenization: Freeze-dry and grind the plant material to a fine powder.
-
Defatting (Optional but Recommended):
-
To 100 mg of sample powder, add 2 mL of n-hexane.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Discard the hexane supernatant. Repeat this step twice.
-
-
Extraction:
-
To the defatted pellet, add 2 mL of 80% methanol in water.
-
Spike with an appropriate amount of this compound internal standard solution.
-
Vortex for 1 minute and sonicate for 30 minutes in a water bath at 40°C.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Hydrolysis (for total lignan content):
-
Evaporate the combined supernatants to dryness under a stream of nitrogen.
-
Reconstitute in 1 mL of sodium acetate buffer (pH 5.0).
-
Add β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for 18 hours.[2]
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash with 3 mL of 5% methanol in water to remove polar impurities.
-
Elute the lignans with 3 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Optimization of Mass Spectrometry Parameters
This protocol describes how to optimize the MRM transitions for this compound.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in your initial mobile phase.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Precursor Ion Identification (Q1 Scan):
-
Perform a full scan in Q1 to determine the m/z of the precursor ion. For this compound, this will be [M-H]⁻ in negative ion mode.
-
-
Product Ion Identification (Product Ion Scan):
-
Set Q1 to transmit the precursor ion of this compound.
-
Scan Q3 to identify the most abundant product ions (fragments).
-
-
Collision Energy (CE) Optimization:
-
Select the most intense product ion for your MRM transition.
-
While infusing the standard, ramp the collision energy over a range (e.g., 10-50 V) and monitor the product ion intensity.
-
Plot the intensity versus the collision energy to create a breakdown curve. The optimal CE is the voltage that produces the maximum signal.[4]
-
-
Declustering Potential (DP) Optimization:
-
Using the optimal CE, ramp the declustering potential (e.g., 20-100 V) and monitor the product ion intensity.
-
The optimal DP will be the voltage that gives the highest and most stable signal.
-
Quantitative Data Summary
While specific quantitative data for the optimization of this compound is often instrument-dependent and not always published in detail, the following table provides a general overview of expected outcomes based on the optimization of key parameters for lignan analysis.
| Parameter | Condition 1 | Signal Intensity (Arbitrary Units) | Condition 2 | Signal Intensity (Arbitrary Units) | Expected Improvement |
| Extraction Solvent | 50% Methanol | 5,000 | 80% Methanol | 8,500 | ~1.7x |
| Hydrolysis | Without Hydrolysis | 2,000 | With Enzymatic Hydrolysis | 9,000 | ~4.5x |
| Collision Energy | Default (e.g., 20V) | 4,500 | Optimized (e.g., 35V) | 12,000 | ~2.7x |
| Mobile Phase Additive | No Additive | 6,000 | 0.1% Acetic Acid | 9,500 | ~1.6x |
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of lignans using an internal standard.
Caption: A logical troubleshooting workflow for diagnosing low this compound signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collision energy-breakdown curves – An additional tool to characterize MS/MS methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Matairesinol-d6 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantification of Matairesinol-d6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Matairesinol, and its internal standard, this compound, by co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your analytical method.[1][3] Inaccurate quantification can arise if the matrix effect on the analyte and the internal standard is different.[4]
Q2: I am using a stable isotope-labeled internal standard (this compound). Shouldn't that automatically correct for matrix effects?
A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for compensating for matrix effects, they are not always a complete solution.[3][4] For effective compensation, the analyte and the SIL-IS must co-elute and experience the same degree of ionization suppression or enhancement.[4] However, differences in chromatography (the "isotope effect") can sometimes cause a slight separation of the analyte and the SIL-IS, leading to differential matrix effects and inaccurate results.[5] Furthermore, if the matrix effect is severe, it can suppress the signal of both the analyte and the internal standard to a point where sensitivity is compromised.[6]
Q3: How can I determine if my analysis is suffering from matrix effects?
A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[1][3] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration.[3] A significant difference in the peak areas indicates the presence of matrix effects. A qualitative assessment can also be performed using the post-column infusion technique.[7]
Q4: What are the primary sources of matrix effects in biological and food samples?
A4: In biological matrices like plasma and urine, major sources of matrix effects include phospholipids, salts, and endogenous metabolites.[2][6] For food samples, the matrix is highly variable and can include fats, carbohydrates, pigments, and other polyphenols that can interfere with the ionization of lignans.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound that may be related to matrix effects.
Problem 1: Poor peak shape (tailing, fronting, or splitting) for Matairesinol and/or this compound.
| Possible Cause | Troubleshooting Step |
| Column Contamination | Co-eluting matrix components can interact with the stationary phase, leading to peak distortion. Clean the column according to the manufacturer's instructions. If the problem persists, replace the column. |
| Inappropriate Sample Solvent | If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Dilute the sample extract in a solvent that is of equal or lesser strength than the initial mobile phase. |
| Partially Blocked Frit | Particulates from the sample matrix can block the column inlet frit. Try back-flushing the column. If this does not resolve the issue, the frit may need to be replaced. |
| High Analyte Concentration (Overload) | Injecting too high a concentration of the analyte can lead to peak fronting. Reduce the concentration of the injected sample. |
Problem 2: High variability in this compound internal standard response across a sample batch.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | The composition of the matrix can vary between individual samples, leading to different degrees of ion suppression for the internal standard. Improve the sample cleanup procedure to remove more of the interfering matrix components. |
| Analyte-Induced Suppression of IS | At high concentrations, the analyte (Matairesinol) can suppress the ionization of the co-eluting internal standard (this compound). Dilute the samples to bring the analyte concentration into a range where this effect is minimized. |
| Inconsistent Sample Preparation | Variability in the sample preparation steps (e.g., extraction, evaporation) can lead to inconsistent recovery of the internal standard. Ensure that the sample preparation protocol is followed precisely for all samples. |
Problem 3: Poor recovery of Matairesinol and this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | The extraction solvent or conditions may not be optimal for lignans in the specific matrix. Optimize the extraction solvent composition (e.g., methanol/water percentage), temperature, and time. For some matrices, an initial hydrolysis step (acidic, alkaline, or enzymatic) may be necessary to free conjugated lignans.[8] |
| Suboptimal SPE Protocol | The choice of SPE sorbent and the wash/elution solvents may not be appropriate. Screen different SPE sorbents (e.g., reversed-phase, ion-exchange, or mixed-mode) and optimize the wash and elution solvent compositions. |
| Analyte Degradation | Lignans may be susceptible to degradation under certain conditions (e.g., high temperature, extreme pH). Assess the stability of Matairesinol in the sample processing conditions. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte (Matairesinol) and internal standard (this compound) into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. After the final evaporation step, reconstitute the extract with the same solution used in Set A, containing the analyte and internal standard at the same concentration.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A matrix effect value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[2]
-
Protocol 2: General Sample Preparation Workflow for Lignans in Biological Fluids
This is a general workflow that should be optimized for your specific application.
Caption: General experimental workflow for this compound quantification.
Data Summary
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Effectiveness in Reducing Matrix Effects | Typical Recovery for Lignans | Considerations |
| Protein Precipitation (PPT) | Proteins are precipitated using an organic solvent (e.g., acetonitrile, methanol). | Least effective; significant matrix components, especially phospholipids, remain in the supernatant.[9] | Variable, can be low due to co-precipitation. | Quick and simple, but often results in significant ion suppression.[10] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | More effective than PPT; can remove a significant portion of interfering compounds.[9] | Good to excellent (often >80%). | Solvent selection is critical for optimizing recovery and minimizing co-extraction of interferences. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | Highly effective, especially with mixed-mode or specific phospholipid removal sorbents.[9] | Excellent (often >90%). | Requires method development to select the appropriate sorbent and optimize wash/elution steps. |
Table 2: Typical LC-MS/MS Parameters for Matairesinol Quantification
| Parameter | Typical Conditions |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A gradient from low to high organic phase over several minutes |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for lignans |
| MS/MS Transitions | Matairesinol: e.g., m/z 357 -> 297, 151This compound: e.g., m/z 363 -> 303, 151 |
Note: These are typical starting parameters and should be optimized for your specific instrument and application.
Visual Troubleshooting Guide
Caption: Logical workflow for troubleshooting matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Stability of Matairesinol-d6 in different biological matrices
This technical support center provides guidance on the stability of Matairesinol-d6 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general stability considerations for this compound in biological matrices?
While specific public data on the stability of this compound is limited, its common use as an internal standard in validated bioanalytical methods suggests it possesses adequate stability under typical laboratory conditions. For a bioanalytical method to be considered robust, the internal standard must remain stable throughout all sample handling, processing, and analysis procedures. The use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of plant lignans implies that its stability has been determined to be acceptable for such applications.[1]
Q2: What are the recommended storage conditions for samples containing this compound?
For short-term storage (up to 24 hours), it is advisable to keep biological samples at 2-8°C. For long-term storage, freezing samples at -80°C is recommended to maintain the integrity of the analyte. It is also good practice to consider the addition of stabilizers, such as antioxidants, if oxidative degradation is a concern.
Q3: How many freeze-thaw cycles can samples containing this compound undergo?
Q4: Is this compound susceptible to degradation at room temperature on a lab bench?
The bench-top stability of this compound in a biological matrix should be evaluated to mimic the conditions during sample preparation. Generally, deuterated internal standards are expected to be stable for the duration of a typical sample preparation workflow (e.g., 4-24 hours) at room temperature. However, prolonged exposure to ambient temperatures should be avoided.
Troubleshooting Guide
Issue 1: Inconsistent or diminishing this compound signal during an analytical run.
-
Possible Cause: Bench-top Instability. The compound may be degrading in the processed samples within the autosampler.
-
Troubleshooting Steps:
-
Confirm the autosampler temperature is maintained at a low temperature (e.g., 4°C) to minimize degradation.
-
Conduct a bench-top stability experiment in the final processed matrix to verify stability over the anticipated run time.
-
If instability is observed, consider altering the extraction solvent or reducing the batch size to decrease the time samples reside in the autosampler.
-
-
-
Possible Cause: Matrix Effects. Endogenous components in the biological matrix can co-elute with this compound, causing ion suppression or enhancement in the mass spectrometer.
-
Troubleshooting Steps:
-
Optimize the chromatographic method to achieve better separation of this compound from interfering matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different analytical column.
-
Evaluate different sample extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction) to more effectively remove matrix interferences.
-
-
-
Possible Cause: Incomplete Protein Precipitation. If using a protein precipitation method, incomplete removal of proteins can lead to column clogging and inconsistent sample injection.
-
Troubleshooting Steps:
-
Experiment with different protein precipitation agents (e.g., acetonitrile, methanol) and their volume ratios to ensure complete protein removal.
-
Ensure adequate vortexing and centrifugation time and speed.
-
-
Illustrative Stability Data
The following tables present hypothetical stability data for this compound in human plasma, based on typical acceptance criteria for bioanalytical method validation. These tables are for illustrative purposes to guide researchers in their own stability assessments.
Table 1: Illustrative Bench-Top Stability of this compound in Human Plasma at Room Temperature (~25°C)
| Duration (hours) | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Nominal |
| 0 | 100 | 100.8 | 100.8% |
| 4 | 100 | 99.2 | 99.2% |
| 8 | 100 | 98.5 | 98.5% |
| 24 | 100 | 97.1 | 97.1% |
Table 2: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycles | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Nominal |
| 1 | 100 | 101.1 | 101.1% |
| 2 | 100 | 99.8 | 99.8% |
| 3 | 100 | 98.9 | 98.9% |
Table 3: Illustrative Long-Term Stability of this compound in Human Plasma at -80°C
| Duration (months) | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Nominal |
| 0 | 100 | 100.3 | 100.3% |
| 1 | 100 | 99.5 | 99.5% |
| 3 | 100 | 98.7 | 98.7% |
| 6 | 100 | 97.9 | 97.9% |
Experimental Protocols
Below are detailed methodologies for key stability experiments.
Bench-Top Stability Protocol
This protocol assesses the stability of this compound in a biological matrix at room temperature, simulating sample handling time during analysis.
-
Preparation of Quality Control (QC) Samples: Spike a known concentration of this compound into the biological matrix (e.g., human plasma) to prepare low and high concentration QC samples.
-
Storage: Aliquot the QC samples and leave them on the bench at room temperature (~25°C) for specific time points (e.g., 0, 4, 8, 24 hours).
-
Sample Analysis: At each designated time point, process the samples using a validated bioanalytical method and quantify the concentration of this compound.
-
Data Evaluation: Compare the mean concentration of the stored samples to the nominal concentration and the concentration at time zero.
Freeze-Thaw Stability Protocol
This protocol evaluates the stability of this compound after repeated freezing and thawing cycles.
-
Preparation of QC Samples: Prepare low and high concentration QC samples of this compound in the desired biological matrix.
-
Freeze-Thaw Cycles: Subject the QC samples to a minimum of three freeze-thaw cycles. Each cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
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Sample Analysis: After the final thaw, analyze the samples using a validated bioanalytical method.
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Data Evaluation: The measured concentrations in the freeze-thaw samples should be compared against the concentrations of freshly prepared samples or samples that have not undergone freeze-thaw cycles.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting inconsistent this compound signals.
References
Technical Support Center: Troubleshooting Poor Matairesinol-d6 Recovery
Welcome to the technical support center for troubleshooting issues related to the extraction of Matairesinol-d6. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor recovery of this compound during extraction?
Poor recovery of this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. The main causes can be categorized as:
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Extraction Inefficiency: The physicochemical properties of this compound may not be optimally matched with the chosen extraction technique (Solid-Phase Extraction or Liquid-Liquid Extraction). This can be due to incorrect solvent choice, improper pH, or suboptimal phase separation.[1]
-
Matrix Effects: Components within the biological sample (e.g., plasma, urine) can interfere with the extraction process or the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[1][2]
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Compound Instability: Lignans like matairesinol can be susceptible to degradation under certain conditions, such as high temperatures or extreme pH.[3]
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Issues with the Deuterated Standard: Problems such as hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by hydrogen, can occur, especially under acidic or basic conditions if the deuterium labels are on labile sites like hydroxyl groups.[4] Low isotopic purity of the standard can also lead to inaccurate quantification.[4]
Q2: My deuterated internal standard seems to be losing its deuterium label. What could be the cause and how can I prevent it?
Loss of deuterium, or H/D exchange, can happen if the deuterium atoms are located at chemically unstable positions on the molecule. This is more common for deuterium atoms on heteroatoms (like O, N, S) or activated carbon atoms. Acidic or basic conditions during your sample preparation or in the mass spectrometer's ion source can catalyze this exchange.[4]
Troubleshooting Steps:
-
Review the Certificate of Analysis: Check the location of the deuterium labels on your this compound standard. Ideally, they should be on stable positions.
-
Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible to minimize the risk of exchange.[4]
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Storage Conditions: Avoid storing deuterated compounds in acidic or basic solutions.[5]
Troubleshooting Guides
Poor Recovery in Solid-Phase Extraction (SPE)
Low recovery of this compound during SPE can often be traced back to one of the key steps in the process: sorbent selection, conditioning, sample loading, washing, or elution.
Systematic Troubleshooting Workflow for SPE:
To identify where the loss of this compound is occurring, a systematic approach is recommended. This involves collecting and analyzing each fraction of the SPE process.[2]
Experimental Protocol: Fraction Collection Analysis
-
Spike Blank Matrix: Add a known amount of this compound to a blank sample matrix.
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Perform SPE: Process the spiked sample through your entire SPE procedure.
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Collect All Fractions: Separately collect the flow-through from the sample loading step, each wash eluate, and the final eluate.
-
Analyze Fractions: Analyze each collected fraction, along with an unextracted standard of the same concentration, using your analytical method. This will pinpoint the step where the internal standard is being lost.
Potential Causes and Solutions for Poor SPE Recovery:
| Potential Cause | Description | Recommended Solutions |
| Improper Sorbent Choice | The sorbent chemistry is not suitable for retaining this compound. Matairesinol is a fairly lipophilic polyphenol.[6] | Select a sorbent based on the physicochemical properties of matairesinol. Reversed-phase sorbents like C18 or polymeric sorbents (e.g., HLB) are often good starting points.[1][7] |
| Inadequate Conditioning | The sorbent is not properly wetted, leading to inconsistent interaction with the internal standard.[2][8] | Ensure the column is conditioned with an appropriate solvent (e.g., methanol) followed by an equilibration step with a solution similar in composition to the sample matrix.[8] Do not let the sorbent dry out between steps. |
| Analyte Breakthrough during Loading | This compound does not bind to the sorbent and passes through with the sample load. This can be due to a too-strong sample solvent or a high flow rate.[7][8] | Dilute the sample in a weaker solvent.[8] Decrease the flow rate during sample loading.[8] Consider adding a "soak" step where the sample remains in the sorbent bed for a short time to improve binding.[7] |
| Loss during Washing | The wash solvent is too strong and is eluting the this compound along with the interferences.[1] | Use a weaker wash solvent. Test different solvent compositions to find one that removes interferences without eluting the analyte.[1] |
| Incomplete Elution | The elution solvent is not strong enough to desorb the this compound from the sorbent.[1] | Use a stronger elution solvent. Polar organic solvents like methanol or ethanol are commonly used for lignan extraction.[3][9] Test different solvent compositions and volumes, and consider a slower elution flow rate.[1] |
SPE Troubleshooting Logic
Caption: A decision tree for troubleshooting poor this compound recovery in Solid-Phase Extraction.
Poor Recovery in Liquid-Liquid Extraction (LLE)
Inconsistent or low recovery of this compound in LLE often points to issues with solvent choice, pH control, or phase separation.
Key Parameters for LLE Optimization:
| Parameter | Considerations for this compound | Troubleshooting Suggestions |
| Extraction Solvent | Matairesinol is a polyphenol and is fairly lipophilic.[6] Solvents like ethyl acetate and diethyl ether have been used for lignan extraction.[10][11] Adding a small amount of a less polar solvent like hexane to ethyl acetate can sometimes improve selectivity.[10] | Test a range of solvents with varying polarities. A mixture of solvents can sometimes provide better extraction efficiency. |
| Sample pH | The pH of the aqueous phase can significantly impact the extraction efficiency of phenolic compounds like matairesinol. Adjusting the pH can suppress the ionization of the hydroxyl groups, making the molecule less polar and more extractable into an organic solvent. | Optimize the pH of the sample. For acidic compounds, acidifying the sample can improve extraction into an organic solvent.[12][13] |
| Ionic Strength | Adding salt (e.g., sodium sulfate, sodium chloride) to the aqueous phase can increase its polarity and promote the partitioning of less polar compounds into the organic phase (salting-out effect).[12] | Experiment with the addition of salt to your sample before extraction. |
| Phase Separation | Incomplete separation of the aqueous and organic layers can lead to loss of the analyte. Emulsions can also form, trapping the analyte at the interface. | Centrifuge the sample to achieve a clean separation of the two phases. If an emulsion forms, try adding a small amount of a different solvent or salt to break it. |
| Extraction Volume & Repetitions | A single extraction may not be sufficient to recover all of the this compound. | Perform multiple extractions with smaller volumes of the organic solvent and pool the extracts. |
General LLE Workflow
Caption: A general experimental workflow for Liquid-Liquid Extraction.
Differentiating Between Matrix Effects and Extraction Inefficiency
It is crucial to determine whether the poor recovery is due to inefficient extraction or matrix effects that suppress the signal during analysis. A post-extraction spike experiment can help distinguish between these two issues.[1]
Experimental Protocol: Post-Extraction Spike Analysis
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Prepare Three Sample Sets:
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Set A (Pre-extraction spike): Spike a blank matrix sample with this compound before the extraction process.
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Set B (Post-extraction spike): Extract a blank matrix sample and spike the resulting extract with this compound after the extraction process.
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Set C (Standard Solution): Prepare a solution of this compound in a clean solvent at the same final concentration as the spiked samples.
-
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Analyze all three sets using your analytical method.
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Calculate Recovery and Matrix Effect:
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Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
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Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set C) - 1) * 100
-
Interpreting the Results:
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Low Recovery, Minimal Matrix Effect: The issue lies with the extraction procedure itself. Focus on optimizing your SPE or LLE protocol.
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High Recovery, Significant Matrix Effect: The extraction is efficient, but components in the matrix are interfering with the analysis. Focus on improving sample cleanup, modifying chromatographic conditions to separate the analyte from interferences, or using a different ionization technique.
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Low Recovery, Significant Matrix Effect: Both the extraction and matrix effects are contributing to the problem. Address the extraction efficiency first, then work on mitigating matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Extraction of lignans from flaxseed and evaluation of their biological effects on breast cancer MCF-7 and MDA-MB-231 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Matairesinol and Matairesinol-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of matairesinol and its deuterated internal standard, Matairesinol-d6.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of matairesinol and this compound in a question-and-answer format.
Question 1: Why is my matairesinol peak tailing?
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue when analyzing phenolic compounds like matairesinol. This can lead to inaccurate integration and reduced sensitivity.
Potential Causes and Solutions:
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Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18) can interact with the polar hydroxyl groups of matairesinol, causing tailing.[1][2]
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Solution: Use a high-quality, end-capped C18 column where most of the free silanol groups are chemically blocked.[2]
-
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of both matairesinol and the residual silanols. An inappropriate pH can lead to mixed ionization states and peak distortion.[1][2]
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Solution: Buffer the mobile phase to an acidic pH, typically between 2.5 and 4.0. This ensures matairesinol is in its neutral form and suppresses the ionization of silanol groups, minimizing unwanted interactions.[2]
-
-
Column Overload: Injecting too much of the sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase.[1]
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Solution: Try diluting your sample or injecting a smaller volume. If the peak shape improves, column overload was the likely issue.[2]
-
-
Column Contamination: Accumulation of contaminants from the sample matrix can lead to poor peak shape over time.[2]
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Solution: Flush the column with a strong solvent like 100% acetonitrile or methanol to remove strongly retained compounds. If this doesn't resolve the issue, the column may need to be replaced.[2]
-
Question 2: I am observing poor resolution between matairesinol and other components. What should I do?
Poor resolution can be caused by a variety of factors related to the column, mobile phase, or other instrumental parameters.
Potential Causes and Solutions:
-
Inadequate Column Chemistry: The chosen stationary phase may not provide sufficient selectivity for matairesinol and co-eluting compounds, which could include its isomers.
-
Solution: Consider a column with a different selectivity, such as a phenyl-hexyl or a different brand of C18 column. Chiral separations of matairesinol enantiomers have been achieved using capillary electrophoresis with cyclodextrin selectors, indicating that specialized stationary phases may be necessary for isomeric separation.[3]
-
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Mobile Phase Composition: The organic solvent and additives in the mobile phase play a crucial role in resolution.
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Solution: Optimize the mobile phase composition. For reversed-phase chromatography, adjusting the gradient slope or the type of organic modifier (e.g., acetonitrile vs. methanol) can significantly impact resolution. The addition of a small amount of a competing base, like triethylamine (TEA), can sometimes improve peak shape for basic compounds by masking active silanol sites, though this is less relevant for the acidic matairesinol.[2]
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times and selectivity.
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Solution: Use a thermostatically controlled column compartment to maintain a stable temperature throughout the analysis.
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Question 3: In my LC-MS/MS analysis, I'm seeing unexpected peaks or inaccurate quantification. What could be the cause?
LC-MS/MS analysis can be prone to specific issues that are not always apparent from the chromatogram alone.
Potential Causes and Solutions:
-
Matrix Effects: Components in the sample matrix (e.g., plasma, tissue extracts) can co-elute with matairesinol and enhance or suppress its ionization, leading to inaccurate quantification.
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Solution: The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.[4] Ensure that the internal standard is added to all samples, standards, and quality controls at a consistent concentration.
-
-
In-source Fragmentation: Analytes can fragment in the ion source of the mass spectrometer before mass analysis, leading to the appearance of fragment ions at the same retention time as the precursor ion. This can be mistaken for co-eluting impurities.[5][6]
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Solution: Optimize the ion source parameters, such as the capillary voltage and source temperature, to minimize in-source fragmentation. A study on 214 natural compounds showed that 82% underwent some degree of in-source fragmentation.[5]
-
-
Isotopic Crosstalk: If the deuterated internal standard is not of high isotopic purity, or if there is natural isotopic contribution from the analyte to the mass of the internal standard, it can lead to interference and biased results.[7]
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Solution: Verify the isotopic purity of your this compound standard. If significant crosstalk is observed, it may be necessary to use a different transition for the internal standard or to correct for the contribution mathematically.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for matairesinol separation?
A good starting point for developing an HPLC method for matairesinol is to use a reversed-phase C18 column with a gradient elution. A common mobile phase combination is water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and acetonitrile or methanol with the same acid concentration as mobile phase B.
Q2: How should I prepare my samples for matairesinol analysis?
Sample preparation depends on the matrix. For biological samples like plasma or urine, a protein precipitation step followed by solid-phase extraction (SPE) is often used to remove interferences and concentrate the analyte. For plant materials or food samples, an extraction with an organic solvent (e.g., methanol or ethanol) followed by hydrolysis to release conjugated lignans is common.[4]
Q3: What are the key MS/MS parameters to optimize for matairesinol and this compound?
For quantitative LC-MS/MS analysis, you will need to optimize the precursor and product ion masses (transitions), collision energy, and declustering potential for both matairesinol and this compound. These parameters are instrument-dependent and should be determined by infusing a standard solution of each compound into the mass spectrometer.
Q4: Can this compound be used to quantify other lignans?
While this compound is the ideal internal standard for matairesinol, its use for other lignans should be carefully validated. The assumption that the internal standard behaves identically to other analytes in terms of extraction recovery and ionization efficiency may not be valid. It is always best to use a specific stable isotope-labeled internal standard for each analyte if available.
Experimental Protocols & Data
Table 1: Example HPLC-UV Method Parameters for Matairesinol Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Table 2: Example LC-MS/MS Method Parameters for Matairesinol and this compound
| Parameter | Matairesinol | This compound |
| Precursor Ion (m/z) | 357.1 | 363.1 |
| Product Ion (m/z) | 151.1 | 154.1 |
| Collision Energy (eV) | 25 | 25 |
| Declustering Potential (V) | 60 | 60 |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing of matairesinol.
Caption: General experimental workflow for the analysis of matairesinol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral separation of the plant lignan matairesinol by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 6. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Reducing ion suppression for Matairesinol-d6 in LC-MS/MS
Troubleshooting Guide for Ion Suppression in LC-MS/MS
This guide provides solutions for researchers, scientists, and drug development professionals encountering ion suppression issues when analyzing Matairesinol-d6 and similar compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my this compound signal?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the ESI source.[1][2] This interference reduces the analyte's signal intensity, leading to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1] It occurs because matrix components can compete with the analyte for ionization, alter the physical properties of the ESI droplets, or cause co-precipitation of the analyte.[3][4]
Q2: How can I determine if my assay is affected by ion suppression?
A2: The most common method to identify ion suppression is a post-column infusion experiment.[5] This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A significant dip in the baseline signal at a specific retention time indicates the presence of ion-suppressing components eluting from the column.[1][5]
Q3: My deuterated internal standard (this compound) is supposed to correct for ion suppression. Why am I still seeing issues?
A3: While stable isotope-labeled internal standards like this compound are the gold standard for correcting matrix effects, they are not always a perfect solution.[5][6] If the deuterated standard separates chromatographically from the native analyte, even slightly, and they elute into a region with a steep gradient of ion suppression, differential suppression can occur, leading to inaccurate results.[6] Furthermore, at very high concentrations of matrix components, the suppression can be so severe that the signal for both the analyte and the internal standard is lost.[7]
Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?
A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[5][8][9] This is because the ESI process is more sensitive to the presence of non-volatile components and changes in the droplet surface tension caused by matrix components.[3][8]
Troubleshooting & Optimization Strategies
Problem: Low or inconsistent signal for this compound in matrix samples compared to standards.
This is a classic symptom of ion suppression. Here are the steps to troubleshoot and mitigate the issue:
1. Sample Preparation Optimization
Effective sample cleanup is the most crucial step to remove interfering matrix components before they enter the LC-MS system.[2][3]
-
Comparison of Sample Preparation Techniques:
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Ion Suppression Reduction | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80-100% | Low | Fast, simple, and inexpensive. | Prone to significant ion suppression as it doesn't remove many matrix components.[3] |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate | Cleaner extracts than PPT, good for non-polar analytes.[4] | More labor-intensive and uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 80-95% | High | Provides the cleanest extracts, highly selective.[2][4] | More expensive and requires method development. |
-
Recommendation: For complex matrices like plasma or urine, Solid-Phase Extraction (SPE) is highly recommended for analyzing lignans like Matairesinol.[10][11]
2. Chromatographic Separation Improvement
Optimizing the LC method can separate this compound from co-eluting matrix interferences.[2]
-
Modify the Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Change Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.[12]
-
Adjust Mobile Phase pH: Modifying the pH can change the retention time of ionizable matrix components.[13]
-
Reduce Flow Rate: Lowering the flow rate to the ESI source can lead to smaller, more highly charged droplets that are more tolerant to non-volatile salts.[3][4]
3. Mass Spectrometer Source Optimization
Fine-tuning the ESI source parameters can help maximize the signal for this compound while minimizing the influence of the matrix.
-
Capillary Voltage: Optimize for the best signal-to-noise ratio. Too high a voltage can cause in-source fragmentation.[14][15]
-
Nebulizer Gas Pressure: Adjust to control droplet size for efficient desolvation.[15]
-
Drying Gas Flow and Temperature: Optimize to ensure complete desolvation of the ESI droplets without causing thermal degradation of the analyte.
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
This protocol helps to identify at which retention times co-eluting matrix components are causing ion suppression.[1]
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration that gives a stable and mid-range signal on your mass spectrometer.
-
Infusion Setup: Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream. This is done via a T-fitting placed between the analytical column and the MS ion source.
-
Analysis:
-
Start the infusion and allow the MS signal for this compound to stabilize, establishing a baseline.
-
Inject a blank matrix sample that has undergone your standard sample preparation procedure.
-
-
Data Interpretation: Monitor the signal for the this compound MRM transition throughout the chromatographic run. A drop in the signal intensity indicates a region of ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Lignan Analysis from a Complex Matrix
This is a general protocol for cleaning up samples containing lignans like Matairesinol.[5][10]
-
Sample Pre-treatment: Spike the sample with this compound internal standard. Acidify the sample slightly with formic acid to ensure the analytes are in a neutral or protonated state for better retention on a reversed-phase sorbent.[5]
-
SPE Cartridge Conditioning:
-
Place a reversed-phase SPE cartridge (e.g., C18) on a vacuum manifold.
-
Pass 1-2 mL of methanol through the cartridge to wet the sorbent.
-
-
SPE Cartridge Equilibration:
-
Pass 1-2 mL of water (or a weak aqueous buffer) through the cartridge to prepare it for the aqueous sample. Do not let the sorbent run dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute Matairesinol and its internal standard from the cartridge with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in your initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. providiongroup.com [providiongroup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
Technical Support Center: Matairesinol-d6 Internal Standard
Welcome to the technical support center for Matairesinol-d6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the variability of this compound as an internal standard in analytical experiments.
Troubleshooting Guide
Variability in the internal standard signal can compromise the accuracy and precision of analytical results. The following table outlines common issues encountered with this compound, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Signal | Improper Storage and Handling: Degradation due to exposure to light, elevated temperatures, or repeated freeze-thaw cycles. | Store this compound stock solutions at -20°C or -80°C in amber vials to protect from light. Minimize freeze-thaw cycles by preparing smaller aliquots. Allow the solution to equilibrate to room temperature before use. |
| Incorrect Solution Preparation: Errors in dilution, choice of solvent, or incomplete dissolution. | Verify all calculations and ensure accurate pipetting. Use a solvent in which Matairesinol is readily soluble, such as methanol or DMSO. Ensure complete dissolution by vortexing or brief sonication. | |
| Instrumental Issues: Dirty ion source, incorrect mass spectrometer tuning, or detector fatigue. | Perform routine maintenance on your LC-MS system, including cleaning the ion source. Tune the mass spectrometer for the specific m/z of this compound. | |
| High Signal Variability (Poor Precision) | Inconsistent Sample Preparation: Variability in extraction efficiency, inconsistent evaporation of solvent, or errors in reconstitution. | Standardize the sample preparation workflow. Ensure complete and consistent solvent evaporation and reconstitution steps. Use of automated liquid handlers can improve precision. |
| Matrix Effects: Ion suppression or enhancement due to co-eluting compounds from the sample matrix (e.g., lipids, salts).[1] | Optimize chromatographic conditions to separate this compound from interfering matrix components.[1] Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).[2] Perform a post-extraction spike analysis to evaluate matrix effects (see Experimental Protocols). | |
| Precipitation in Autosampler: The internal standard may precipitate out of solution at lower temperatures in the autosampler. | Ensure the reconstitution solvent has sufficient organic content to maintain solubility at the autosampler temperature. | |
| Inaccurate Quantification | Isotopic Impurity: Presence of unlabeled Matairesinol in the this compound standard. | Verify the isotopic purity of the internal standard from the certificate of analysis. A high isotopic purity (≥98%) is recommended.[3] |
| Analyte Contribution: At high concentrations, the M+6 isotope of the analyte can contribute to the this compound signal. | Use an internal standard with a mass offset that is less likely to have interference from the analyte's natural isotopic distribution. | |
| Differential Matrix Effects: Slight differences in retention time between Matairesinol and this compound can lead to them experiencing different degrees of ion suppression or enhancement. | Adjust chromatographic conditions (e.g., gradient, column temperature) to ensure co-elution of the analyte and internal standard.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C.[5] To prevent degradation from light, store solutions in amber vials. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5]
Q2: My this compound signal is inconsistent across my analytical run. What should I investigate first?
First, examine the consistency of your sample preparation. Inconsistent extraction recovery is a common source of variability.[2] Also, assess for matrix effects, as ion suppression or enhancement can significantly impact signal intensity.[1] A systematic way to investigate this is to perform a post-extraction spike experiment.
Q3: How can I determine if matrix effects are impacting my this compound signal?
A post-extraction spike analysis is a standard method to assess matrix effects. This involves comparing the signal of this compound in a clean solvent to its signal when spiked into an extracted blank matrix sample. A significant difference in signal intensity indicates the presence of matrix effects.
Q4: Can the position of the deuterium labels on this compound affect its stability?
Yes. Deuterium atoms on stable, non-exchangeable positions (like an aromatic ring) are preferred.[6] If the labels are on exchangeable positions, such as hydroxyl groups, they can be lost in protic solvents, leading to a change in mass and inaccurate quantification.
Q5: What should I do if I observe chromatographic separation between Matairesinol and this compound?
This is known as the deuterium isotope effect and can lead to differential matrix effects.[6] To mitigate this, you can try adjusting the chromatographic method. Modifying the mobile phase gradient, changing the column temperature, or using a different column chemistry can help to achieve co-elution.[3]
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Evaluate Matrix Effects
Objective: To determine if the sample matrix is causing ion suppression or enhancement of the this compound signal.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): In a clean solvent (e.g., mobile phase), prepare a solution containing this compound at the final concentration used in your assay.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (that does not contain Matairesinol) and perform your full extraction procedure. In the final step, spike the extracted matrix with this compound to the same final concentration as in Set A.
-
-
Analyze both sets of samples by LC-MS/MS and measure the peak area of this compound.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value close to 100% suggests minimal matrix effects.
-
A value significantly less than 100% indicates ion suppression.
-
A value significantly greater than 100% indicates ion enhancement.
-
Protocol 2: LC-MS/MS Method for Lignan Quantification in Food Samples
This protocol is adapted from a method for the quantification of lignans in food matrices.[7]
-
Sample Preparation:
-
Alkaline Methanolic Extraction: Extract the homogenized food sample with a methanol solution containing an antioxidant (e.g., BHT) and an alkali (e.g., NaOH).
-
Enzymatic Hydrolysis: After extraction, neutralize the extract and perform enzymatic hydrolysis to release lignans from their glycosidic forms.
-
Liquid-Liquid Extraction: Acidify the hydrolyzed extract and perform a liquid-liquid extraction with diethyl ether.
-
Evaporation and Reconstitution: Evaporate the ether extract to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase. Add a known amount of this compound internal standard to the reconstituted sample.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution using a mobile phase consisting of water with a small amount of acid (e.g., formic or acetic acid) and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor and product ions for Matairesinol and this compound.
-
Visualizations
Matairesinol Signaling Pathways
Matairesinol, as a phytoestrogen, can influence several cellular signaling pathways. Below are diagrams illustrating some of the key pathways modulated by Matairesinol.
Caption: Matairesinol inhibits the ERK1/2-NF-κB pathway.[4]
Caption: Matairesinol can inhibit the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram outlines a general experimental workflow for sample analysis using an internal standard.
Caption: General experimental workflow for analysis with an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytoestrogen Biological Actions on Mammalian Reproductive System and Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Phytoestrogen Signal Pathways and Estrogen Signaling in Ovarian Cancer: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing isotopic cross-contamination in Matairesinol-d6 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic cross-contamination and other related issues during the analysis of Matairesinol-d6.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contamination in the context of this compound analysis?
A1: Isotopic cross-contamination, often referred to as crosstalk, occurs when the signal from the unlabeled Matairesinol contributes to the signal of the deuterated internal standard, this compound, in mass spectrometry analysis.[1] This can happen due to the natural abundance of heavy isotopes (e.g., ¹³C) in the Matairesinol molecule, causing a portion of its isotopic cluster to overlap with the mass-to-charge ratio (m/z) of this compound.[2] This phenomenon can lead to inaccuracies in quantification, particularly at high concentrations of the analyte relative to the internal standard.[2]
Q2: Can the purity of the this compound internal standard affect my results?
A2: Yes, the purity of the deuterated internal standard is critical. If the this compound standard contains a significant amount of unlabeled Matairesinol as an impurity from its synthesis, it will introduce a bias in the quantification.[1] It is essential to use high-purity internal standards with a known isotopic enrichment (ideally ≥98%) and chemical purity (>99%).[1]
Q3: I am observing a slight shift in retention time between Matairesinol and this compound. Is this normal and how can I address it?
A3: A small retention time shift between an analyte and its deuterated internal standard is a known phenomenon in liquid chromatography, particularly with highly deuterated compounds.[3] This can be problematic if the two compounds do not co-elute perfectly, as they may be affected differently by matrix effects, leading to inaccurate quantification.[4] To address this, chromatographic conditions should be optimized to ensure complete or near-complete co-elution.[4] Using a stable isotope-labeled internal standard with fewer deuterium atoms or one labeled with ¹³C or ¹⁵N can also minimize this effect, though these are often more expensive.[4]
Q4: What are matrix effects and how can they impact the analysis of Matairesinol?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[5] This can lead to ion suppression or enhancement, causing variability in the analyte and internal standard signals.[5] While a co-eluting stable isotope-labeled internal standard like this compound is intended to compensate for these effects, significant differences in retention time or the presence of interfering compounds can still lead to inaccurate results.[3][6] Proper sample preparation and chromatographic separation are key to minimizing matrix effects.[5]
Troubleshooting Guides
Problem 1: Non-linear calibration curve, especially at higher concentrations.
Possible Cause: Isotopic contribution from unlabeled Matairesinol to the this compound signal.[2]
Troubleshooting Steps:
-
Assess Isotopic Crosstalk:
-
Prepare a series of high-concentration Matairesinol standards without the this compound internal standard.
-
Analyze these samples and monitor the mass transition for this compound.
-
An increasing signal in the internal standard channel with increasing analyte concentration confirms isotopic crosstalk.[1]
-
-
Mitigation Strategies:
-
Optimize Internal Standard Concentration: Increasing the concentration of this compound can reduce the relative contribution of the analyte's isotopic signal.[1]
-
Use a Non-Linear Calibration Function: Employ a quadratic or other non-linear regression model to fit the calibration curve, which can more accurately model the relationship in the presence of crosstalk.[2][7]
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Monitor a Less Abundant Isotope: If possible, select a precursor or product ion for this compound that has minimal interference from the natural isotopes of Matairesinol.[1]
-
Problem 2: Poor reproducibility and accuracy of quality control (QC) samples.
Possible Cause: Incomplete co-elution of Matairesinol and this compound, leading to differential matrix effects.[4]
Troubleshooting Steps:
-
Evaluate Chromatographic Co-elution:
-
Overlay the chromatograms of Matairesinol and this compound from a representative sample.
-
Calculate the retention time difference (ΔRT). A significant and inconsistent ΔRT can indicate a problem.
-
-
Optimize Chromatographic Conditions:
-
Adjust Gradient: A shallower gradient can improve the resolution and potentially the co-elution of the analyte and internal standard.
-
Modify Mobile Phase: Experiment with different solvent compositions or additives to improve peak shape and retention characteristics.
-
Change Column: A column with different selectivity may be required to achieve co-elution.[4]
-
Problem 3: Signal observed for the analyte in blank samples.
Possible Cause: Contamination of the this compound internal standard with unlabeled Matairesinol.[1]
Troubleshooting Steps:
-
Verify Internal Standard Purity:
-
Prepare a solution containing only the this compound internal standard.
-
Analyze this solution and monitor the mass transition for unlabeled Matairesinol.
-
A signal in the analyte channel indicates contamination.[1]
-
-
Correction Strategies:
-
Mathematical Correction: If the level of contamination is known and consistent, the contribution to the analyte signal can be mathematically subtracted.
-
Source a Higher Purity Standard: If the contamination is significant or variable, obtaining a new batch of internal standard with higher isotopic purity is recommended.
-
Quantitative Data Summary
The following table provides an illustrative example of how to assess the impact of isotopic crosstalk on the accuracy of quantification. The data is hypothetical and intended to demonstrate the trend observed when the analyte signal contributes to the internal standard signal.
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area (with crosstalk) | Calculated Concentration (ng/mL) | % Bias |
| 1 | 10,000 | 500,500 | 1.0 | 0.0% |
| 10 | 100,000 | 505,000 | 9.9 | -1.0% |
| 100 | 1,000,000 | 550,000 | 90.9 | -9.1% |
| 500 | 5,000,000 | 750,000 | 333.3 | -33.3% |
| 1000 | 10,000,000 | 1,000,000 | 500.0 | -50.0% |
Table 1: Illustrative data showing the effect of isotopic crosstalk on quantification, leading to a negative bias at higher analyte concentrations.
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk
Objective: To determine the extent of signal contribution from unlabeled Matairesinol to the this compound internal standard channel.
Materials:
-
Matairesinol analytical standard
-
This compound internal standard
-
Blank biological matrix (e.g., human plasma)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Matairesinol.
-
Create a series of calibration standards by spiking the Matairesinol stock solution into the blank matrix to achieve a range of concentrations (e.g., 1, 10, 100, 500, 1000 ng/mL). Do not add the this compound internal standard.
-
Prepare a "zero sample" consisting of the blank matrix with no analyte or internal standard.
-
Analyze the samples using the established LC-MS/MS method, monitoring the multiple reaction monitoring (MRM) transition for this compound.
-
Plot the peak area observed in the this compound channel against the concentration of Matairesinol. A linear increase in signal indicates isotopic crosstalk.[1]
Protocol 2: LC-MS/MS Method for Lignan Quantification (Adapted from Milder et al., 2004)
Objective: To quantify Matairesinol in a food matrix using this compound as an internal standard.[8]
Sample Preparation:
-
Perform alkaline methanolic extraction of the food sample.
-
Follow with enzymatic hydrolysis using β-glucuronidase/sulfatase to release conjugated lignans.[8]
-
Spike the sample with a known concentration of this compound.
-
Perform a liquid-liquid or solid-phase extraction to purify the lignans.[8]
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is commonly used for lignan analysis.[9]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate, is typical.[10]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
MRM Transitions:
-
Matairesinol: Monitor the transition from the precursor ion [M-H]⁻ to a characteristic product ion.
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification in this compound analysis.
Caption: Logical relationship of isotopic crosstalk in the mass spectrometer.
References
- 1. benchchem.com [benchchem.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatographic analysis of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS determination and pharmacokinetic study of four lignan components in rat plasma after oral administration of Acanthopanax sessiliflorus extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the ionization efficiency of Matairesinol-d6
Welcome to the technical support center for Matairesinol-d6 analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of this compound in mass spectrometry-based experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the analysis of this compound.
Q1: What is this compound and why is its ionization efficiency critical?
This compound is the deuterated form of matairesinol, a dibenzylbutyrolactone lignan often used as an internal standard for the quantification of matairesinol and other lignans in complex samples.[1] Efficient ionization is crucial for achieving the low detection limits and high sensitivity required for accurate quantification in biological and food matrices.[2] Poor ionization leads to weak signal intensity, which can compromise the accuracy, precision, and overall reliability of the analytical method.[3]
Q2: What are the most common ionization techniques for analyzing this compound?
Electrospray ionization (ESI) is a widely used and effective technique for the analysis of lignans like matairesinol.[4][5] It is particularly well-suited for LC-MS/MS methods.[1] Atmospheric Pressure Chemical Ionization (APCI) can also be considered as an alternative.[6] The choice between them often depends on the specific sample matrix and the chromatographic conditions.
Q3: What are the expected molecular ions and fragments for this compound in ESI-MS?
In positive ion mode , this compound (molecular weight ~364.4 g/mol ) is expected to form a protonated molecule [M+H]⁺. Sodium [M+Na]⁺ or potassium [M+K]⁺ adducts may also be observed.
In negative ion mode , the deprotonated molecule [M-H]⁻ is typically the most abundant ion.
During tandem mass spectrometry (MS/MS), dibenzylbutyrolactone lignans like matairesinol characteristically lose a 44 Da fragment (CO₂) from the lactone part of the molecule.[4] Therefore, a key fragmentation transition to monitor for this compound would be from the precursor ion to a product ion that is ~44 Da lighter.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
Issue: Low or No Signal Intensity
Q4: I am observing a very weak or no signal for this compound. What are the first steps to troubleshoot this?
When signal is unexpectedly low, a systematic check of both the instrument and the method is necessary.
-
Instrument Performance Check: First, ensure the mass spectrometer is functioning correctly by analyzing a known standard compound to verify its sensitivity and calibration are within specifications.[7]
-
Analyte Infusion: Directly infuse a standard solution of this compound into the mass spectrometer. This helps to optimize source parameters (e.g., voltages, temperatures, gas flows) specifically for your analyte and confirm that it can be ionized effectively without the influence of the LC system or sample matrix.[8]
Q5: How can I optimize my mobile phase to enhance the signal?
The mobile phase composition is critical for efficient ESI.
-
Use Volatile Additives: For positive ion mode, adding a small amount of a volatile acid like formic acid (e.g., 0.1%) is recommended.[8] For negative ion mode, a volatile base such as ammonium hydroxide can be used.[8]
-
Consider Buffers: A volatile buffer, such as 10 mM ammonium formate, can help control the pH and improve ionization consistency.[8]
-
Solvent Polarity: ESI works best with polar, protic solvents. If your chromatography requires non-polar solvents, consider adding a polar "make-up" solvent post-column and before the ion source to improve ionization efficiency.[9] In some cases, a basic mobile phase has been shown to increase sensitivity by seven-fold or more compared to acidic conditions for certain compounds.[10]
Issue: Poor Reproducibility and Inaccurate Quantification
Q6: My quantitative results for this compound are inconsistent. What could be the cause?
Poor reproducibility is often linked to matrix effects, insufficient sample cleanup, or carryover between injections.[2][11]
-
Matrix Effects: This is a primary cause of inaccurate quantification in LC-MS/MS.[2] It occurs when co-eluting components from the sample matrix (e.g., plasma, urine, plant extracts) interfere with the ionization of the analyte, causing either ion suppression or enhancement.[3][12]
-
Sample Carryover: Residual analyte from a previous injection can adsorb onto surfaces in the injection port or column, leading to its appearance in subsequent runs and affecting the accuracy of low-concentration samples.[11]
-
LC Instability: Fluctuations in pump pressure, retention time shifts, or changes in mobile phase composition can all lead to variable results.[11]
Q7: How can I identify, quantify, and mitigate matrix effects?
Identifying and controlling matrix effects is essential for method validation.
-
Identification: Matrix effects can be suspected if you observe significant variations in peak area for quality control (QC) samples or if the internal standard signal is inconsistent across different samples.[3]
-
Quantification: The most direct way to quantify matrix effects is to compare the peak response of an analyte in a post-extraction spiked blank matrix sample with the response of the analyte in a neat solvent standard at the same concentration.[3] A signal in the matrix that is 70% of the signal in the neat standard indicates a 30% signal loss due to matrix effects.[3]
-
Mitigation Strategies:
-
Improve Sample Preparation: More rigorous cleanup methods like solid-phase extraction (SPE) can remove many interfering components.[8]
-
Optimize Chromatography: Adjusting the chromatographic method to better separate this compound from co-eluting matrix components is highly effective.[2]
-
Use a Stable Isotope-Labeled Internal Standard: As this compound is itself a stable isotope-labeled standard, it is the ideal tool to compensate for matrix effects when quantifying native matairesinol, as it will be affected by suppression or enhancement in the same way as the analyte.[13]
-
Section 3: Data & Experimental Protocols
Data Summary
Table 1: General Starting Parameters for ESI-MS Optimization of this compound Note: These are suggested starting points. Optimal values must be determined empirically for your specific instrument and method.
| Parameter | Positive Ion Mode | Negative Ion Mode | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) | Commonly used and effective for lignans.[4] |
| Capillary Voltage | 3.0 - 4.5 kV | 2.5 - 4.0 kV | Creates the electrospray; must be optimized for stable spray. |
| Cone/Nozzle Voltage | 20 - 50 V | 20 - 50 V | Prevents in-source fragmentation of the parent ion.[14] |
| Source Temperature | 120 - 150 °C | 120 - 150 °C | Assists in solvent desolvation. |
| Desolvation Gas | Nitrogen | Nitrogen | Typical nebulizing and drying gas. |
| Desolvation Temp. | 350 - 500 °C | 350 - 500 °C | Facilitates evaporation of solvent from droplets. |
| Desolvation Gas Flow | 600 - 1000 L/hr | 600 - 1000 L/hr | Aids in desolvation; higher flows for higher LC flow rates. |
| Mobile Phase Additive | 0.1% Formic Acid | 0.1% Ammonium Hydroxide | Promotes the formation of [M+H]⁺ or [M-H]⁻ ions.[8] |
Experimental Protocols
Protocol 1: General Method for Quantifying Matrix Effects
This protocol is adapted from standard industry practices for evaluating matrix effects.[3]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (this compound) into the initial mobile phase or reconstitution solvent to a known concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix (e.g., plasma from different donors). After the final extraction step, spike the analyte into the processed blank matrix extract to the same concentrations as Set A.
-
Set C (Blank Matrix): Process the blank matrix without adding any analyte to check for interferences.
-
-
Analyze Samples: Inject and analyze all samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate % Matrix Effect:
-
% Matrix Effect = (1 - MF) x 100
-
-
Assess Variability: Calculate the coefficient of variation (CV%) of the matrix factor across the different lots of matrix. A high CV% indicates that the matrix effect is variable and may require a more robust mitigation strategy.
Protocol 2: Lignan Extraction from a Food Matrix
This protocol is based on a published method for quantifying lignans in various foods.[1]
-
Sample Preparation: Homogenize the sample (e.g., flaxseed, broccoli).
-
Alkaline Methanolic Extraction: Extract the homogenized sample with a methanol solution containing an antioxidant and an alkali (e.g., NaOH). This step can increase extraction yield.[1]
-
Enzymatic Hydrolysis: After extraction, adjust the pH and treat the sample with β-glucuronidase/sulfatase (from Helix pomatia) to hydrolyze lignan glucosides to their aglycone forms.[1]
-
Liquid-Liquid Extraction: Following hydrolysis, perform an ether extraction to isolate the lignans from the aqueous mixture.
-
Reconstitution: Evaporate the ether extract to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Section 4: Visualizations
Logical & Experimental Workflows
References
- 1. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. What is matrix effect and how is it quantified? [sciex.com]
- 4. Identification of lignans by liquid chromatography-electrospray ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography/mass spectrometric identification of dibenzylbutyrolactone-type lignans: insights into electrospray ionization tandem mass spectrometric fragmentation of lign-7-eno-9,9'-lactones and application to the lignans of Linum usitatissimum L. (Common Flax) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Enhancement of ionization efficiency of mass spectrometric analysis from non-electrospray ionization friendly solvents with conventional and novel ionization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. zefsci.com [zefsci.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Low-Level Detection of Matairesinol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the quantitative analysis of matairesinol in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Matairesinol-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is this compound the recommended internal standard (IS)?
A1: this compound is the ideal internal standard for quantifying matairesinol for several key reasons. As a stable isotope-labeled (SIL) analog, it is chemically and physically almost identical to the analyte, matairesinol. This structural similarity ensures that it co-elutes chromatographically and behaves similarly during sample extraction and ionization. Consequently, it effectively compensates for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), leading to higher accuracy and precision in the final quantitative results.
Q2: What are the critical parameters for a validated LC-MS/MS method for matairesinol?
A2: A robust and reliable method for matairesinol quantification should be validated according to established guidelines. The key parameters to assess include accuracy, precision, selectivity, sensitivity (Limit of Detection and Quantitation), linearity, and stability.[1][2] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[1]
Table 1: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of matairesinol or this compound in blank matrix samples. |
| Linearity (R²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99 |
| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linear range of the calibration curve. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Accuracy within 80-120%; Precision ≤ 20% RSD. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (%RSD). | Intra-day and Inter-day precision ≤ 15% RSD (≤ 20% at the LLOQ). |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample to that of a non-extracted standard. | Consistent, precise, and reproducible. A typical range might be 73-123%.[3] |
| Matrix Effect | The effect of co-eluting, residual matrix components on the ionization of the analyte. | Assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution. Should be consistent across different lots of matrix. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration under various storage conditions (e.g., bench-top, freeze-thaw, long-term).[2] |
Q3: What are the expected mass transitions for matairesinol and this compound?
A3: For robust quantification, Multiple Reaction Monitoring (MRM) is used. This involves selecting a specific precursor ion and a corresponding product ion for both the analyte and the internal standard. While optimal transitions should be determined empirically on your specific instrument, typical values are provided below.
Table 2: Typical LC-MS/MS Parameters for Matairesinol and this compound
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) |
|---|---|---|
| Matairesinol | 357.1 | 297.1 |
| This compound | 363.1 | 303.1 |
Note: These values are for negative ion mode electrospray ionization (ESI). The precursor ion corresponds to the deprotonated molecule [M-H]⁻.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma, Serum)
This protocol describes a general protein precipitation followed by liquid-liquid extraction (LLE), a common and effective cleanup method for biological fluids.[4][5]
-
Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (at a concentration near the mid-point of the calibration curve) to all samples, calibration standards, and quality controls (QCs), except for blank samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube.
-
Liquid-Liquid Extraction: Add 500 µL of methyl tert-butyl ether (MTBE) to the supernatant. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Suggested LC-MS/MS Analytical Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution:
-
0.0 min: 10% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 10% B
-
8.0 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Key MS Parameters:
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
Curtain Gas: 35 psi
-
Temperature: 500°C
-
IonSpray Voltage: -4500 V
-
Collision Gas: Nitrogen, set to medium.
-
Note: These parameters are starting points and should be optimized for your specific instrument.
-
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Potential Causes:
-
Column Contamination/Aging: Buildup of matrix components on the column frit or stationary phase.[6]
-
Injection Solvent Mismatch: The sample is reconstituted in a solvent significantly stronger than the initial mobile phase, causing peak distortion.[6]
-
Secondary Interactions: Silanol groups on the column interacting with the analyte.
-
Column Void: A void or channel has formed at the head of the analytical column.
-
Extra-Column Volume: Excessive tubing length or poor connections between the injector, column, and mass spectrometer.[6]
-
-
Solutions:
-
Flush the Column: Flush the column with a strong solvent (e.g., 100% isopropanol). If performance does not improve, replace the column.
-
Match Injection Solvent: Reconstitute the sample in a solvent that is as weak as, or weaker than, the initial mobile phase conditions.
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of modifier (e.g., formic acid) can improve peak shape.
-
Reverse Flush Column: If a void is suspected, try reverse-flushing the column at a low flow rate. If this fails, the column must be replaced.
-
Optimize Connections: Minimize tubing length and ensure all fittings are properly tightened to reduce dead volume.
-
Issue: High Background Noise or Interfering Peaks
-
Potential Causes:
-
Contaminated Solvents/Reagents: Impurities in the mobile phase, water, or additives.[7][8] Using non-LCMS grade solvents is a common cause.[7]
-
Sample Carryover: Residual sample from a previous injection adhering to the injector needle, loop, or column.[7]
-
Matrix Effects: Co-elution of endogenous matrix components that interfere with the analyte signal.[9][10]
-
Leaching from Plastics: Contaminants like plasticizers (phthalates) or polymers (PEGs) leaching from tubes, well plates, or solvent bottles.[8]
-
-
Solutions:
-
Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives. Prepare fresh mobile phases daily.
-
Optimize Injector Wash: Increase the volume and change the composition of the autosampler wash solution. Use a wash solvent that is strong enough to remove the analyte (e.g., a mix of acetonitrile, isopropanol, and water).
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., switch from protein precipitation to solid-phase extraction (SPE)) to remove more matrix components.
-
Modify Chromatography: Adjust the LC gradient to better separate the analyte from interfering peaks.
-
Use Glassware: Whenever possible, use glass volumetric ware and vials to minimize leaching from plastics.
-
Issue: Low Signal Intensity or Poor Sensitivity
-
Potential Causes:
-
Ion Suppression: Matrix components co-eluting with matairesinol are suppressing its ionization efficiency in the source.[9]
-
Suboptimal MS Parameters: Ion source settings (gas flows, temperature, voltage) or compound-specific parameters (collision energy) are not optimized.[9]
-
Poor Analyte Recovery: Inefficient extraction during the sample preparation stage.
-
Analyte Degradation: Matairesinol may be degrading in the sample matrix or during processing.
-
-
Solutions:
-
Address Ion Suppression:
-
Improve chromatographic separation to move matairesinol away from suppressive regions.
-
Dilute the sample to reduce the concentration of interfering matrix components.
-
Enhance sample cleanup (e.g., use SPE).
-
-
Optimize MS Parameters: Perform a full optimization of all source and compound parameters for both matairesinol and this compound by infusing a standard solution.
-
Evaluate and Optimize Recovery: Perform a recovery experiment as described in the validation section (Table 1) to identify losses during sample prep. Adjust extraction solvents or techniques accordingly.
-
Investigate Stability: Conduct stability tests (e.g., bench-top, freeze-thaw) to ensure the analyte is not degrading.[2] If degradation is observed, keep samples on ice during processing and minimize exposure to room temperature.
-
Issue: Inconsistent Results or High Variability (%RSD)
-
Potential Causes:
-
Inconsistent Sample Preparation: Variability in pipetting, vortexing times, or evaporation steps.
-
Internal Standard Issues: Inaccurate spiking of the IS or degradation of the IS stock solution.
-
Autosampler Malfunction: Inconsistent injection volumes.
-
Poor Chromatography: Unstable retention times leading to inconsistent peak integration.
-
-
Solutions:
-
Standardize Procedures: Ensure all sample preparation steps are performed consistently for all samples. Use calibrated pipettes. Automation can greatly reduce this type of variability.[10]
-
Verify IS: Prepare a fresh IS stock and working solutions. Ensure the IS is added accurately to every sample.
-
Check Autosampler Performance: Run a series of injections from the same vial to check injection precision. If the RSD is high (>2-3%), service the autosampler.
-
Equilibrate the System: Ensure the LC column is fully equilibrated with the initial mobile phase conditions before each injection. An equilibration time of at least 10 column volumes is recommended.[9]
-
Visualizations
Caption: Overview of the experimental workflow from sample receipt to final quantification.
Caption: A decision tree to diagnose the root cause of low analyte signal intensity.
References
- 1. wjarr.com [wjarr.com]
- 2. rr-americas.woah.org [rr-americas.woah.org]
- 3. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. zefsci.com [zefsci.com]
- 8. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
Cross-Validation of Matairesinol-d6: A Comparative Guide to Internal Standard Performance
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative analytical methods. This guide provides an objective cross-validation of Matairesinol-d6, a deuterated internal standard, against other common classes of internal standards. The performance characteristics are supported by experimental data and detailed protocols to inform the selection process in analytical method development.
Stable isotope-labeled (SIL) internal standards are the preferred choice for quantitative mass spectrometry assays, particularly in complex biological matrices. Their chemical and physical similarity to the analyte of interest allows them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1][2] this compound falls into the category of deuterated SIL internal standards, which are widely used due to their commercial availability and cost-effectiveness. However, understanding its performance relative to other types of internal standards, such as those labeled with ¹³C or structural analogs, is crucial for robust method development.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization to accurately correct for matrix effects and other sources of analytical variability.[1] This section compares the performance of deuterated internal standards like this compound with other common choices.
Quantitative Data Summary
The following tables summarize key performance metrics for different classes of internal standards. While direct comparative data for this compound against a range of other standards for a single analyte is not available in published literature, the data presented reflects the general performance characteristics of each class of internal standard as documented in various studies.
Table 1: Comparison of Precision in Analyte Quantification Using Different Internal Standards
| Internal Standard Type | Analyte | Matrix | Precision (%RSD) | Reference |
| Deuterated (d3) | Sirolimus | Whole Blood | 2.7% - 5.7% | [3] |
| Structural Analog | Desmethoxyrapamycin | Whole Blood | 7.6% - 9.7% | [3] |
| Deuterated | Kahalalide F | Plasma | < 5% | [2] |
| Analog | Not specified | Plasma | > 10% | [2] |
RSD: Relative Standard Deviation
Table 2: General Performance Characteristics of Internal Standard Classes
| Performance Metric | Deuterated (e.g., this compound) | ¹³C-Labeled | Structural Analog |
| Co-elution with Analyte | Generally good, but minor chromatographic shifts can occur. | Excellent, typically co-elutes perfectly.[1] | Variable, may or may not co-elute. |
| Correction for Matrix Effects | Good, but can be incomplete if chromatographic shift occurs.[1] | Excellent, as it experiences the same matrix environment.[1] | Less reliable, as ionization efficiency may differ significantly. |
| Isotopic Stability | Generally stable, but risk of back-exchange in certain solvents or conditions.[1] | Highly stable.[1] | Not applicable. |
| Extraction Recovery Mimicry | Excellent. | Excellent.[1] | Can differ from the analyte. |
| Cost & Availability | Generally lower cost and more widely available.[1] | Higher cost and less common. | Variable, depends on the compound. |
Experimental Protocols
Detailed and robust experimental validation is necessary to confirm the suitability of any internal standard. The following are key experimental protocols for the cross-validation of this compound with other internal standards.
Protocol 1: Evaluation of Matrix Effects
Objective: To compare the extent to which each internal standard compensates for matrix-induced ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or a clean solvent.
-
Set B (Post-extraction Spike): Blank matrix (e.g., plasma, urine) is extracted first, and then the analyte and internal standard are spiked into the final extract.[1][4]
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples under the same chromatographic and mass spectrometric conditions.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and each internal standard: MF = (Peak Area in Set B) / (Peak Area in Set A)[4]
-
Calculate the Recovery (RE) for the analyte and each internal standard: RE = (Peak Area in Set C) / (Peak Area in Set B)[4]
-
Calculate the Internal Standard-Normalized Matrix Factor : IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
An IS-Normalized MF closer to 1.0 indicates better compensation for matrix effects.
-
Protocol 2: Assessment of Isotopic Stability (for Deuterated Standards)
Objective: To evaluate the stability of the deuterium labels on this compound under the analytical conditions.
Methodology:
-
Incubate the internal standard in the sample matrix and processing solvents under various conditions (e.g., different pH, temperatures, and time durations) that may be encountered during the analytical procedure.[1]
-
LC-MS/MS Analysis: Monitor the mass channels for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis: An increase in the signal of the unlabeled analyte corresponding to a decrease in the deuterated internal standard signal indicates back-exchange and isotopic instability.[1]
Protocol 3: Evaluation of Accuracy and Precision
Objective: To compare the accuracy and precision of the analytical method when using this compound versus other internal standards.
Methodology:
-
Prepare calibration standards and quality control (QC) samples in the relevant biological matrix, each set containing one of the internal standards being evaluated.
-
Analyze multiple replicates of the QC samples at different concentrations (low, medium, and high) across several analytical runs.[5]
-
Data Analysis:
-
Accuracy: Calculate the percent deviation of the measured concentration from the nominal concentration for each QC sample.
-
Precision: Calculate the relative standard deviation (%RSD) or coefficient of variation (%CV) for the replicate measurements at each QC level.[3]
-
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the workflows for internal standard validation and the logical comparison of different internal standard types.
Caption: Experimental workflow for internal standard validation.
Caption: Comparison of internal standard types.
Matairesinol Signaling Pathway
Matairesinol has been shown to exert biological effects through the modulation of several key signaling pathways, including the PI3K/Akt and MAPK pathways, which are often implicated in cancer progression.[1][2]
Caption: Matairesinol's impact on key signaling pathways.
Conclusion
This compound, as a deuterated internal standard, offers a robust and widely accepted solution for enhancing the accuracy and precision of quantitative bioanalytical methods.[2] Its performance is generally superior to that of structural analogs, primarily due to its high degree of chemical similarity to the native analyte, which allows for better correction of extraction variability and matrix effects.[3]
While ¹³C-labeled internal standards may offer a slight advantage in terms of more consistent co-elution and greater isotopic stability, deuterated standards like this compound often provide a practical and cost-effective alternative that delivers high-quality data when properly validated.[1] The choice of internal standard should always be confirmed through rigorous experimental validation, as outlined in the provided protocols, to ensure the reliability of the analytical data for its intended purpose in research and drug development.
References
- 1. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matairesinol - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of a Bioanalytical Method Using Matairesinol-d6
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standards in the Bioanalysis of Matairesinol.
The accurate quantification of lignans, such as matairesinol, in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical research. The choice of an appropriate internal standard is a critical factor in the validation of a bioanalytical method, directly impacting the reliability and reproducibility of the results. This guide provides a comprehensive comparison of the performance of a deuterated internal standard, Matairesinol-d6, against a non-deuterated alternative for the bioanalysis of matairesinol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Characteristics: A Head-to-Head Comparison
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis. This is due to its chemical and physical properties being nearly identical to the analyte of interest, matairesinol. This similarity ensures that the internal standard closely mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-elution and similar behavior allow for effective compensation of variations in the analytical process, including matrix effects, leading to enhanced accuracy and precision.
In contrast, a non-deuterated internal standard, typically a structural analog of the analyte, may exhibit different chromatographic retention times and ionization efficiencies. These differences can lead to less effective compensation for matrix effects and other sources of variability, potentially impacting the accuracy and precision of the quantification.
The following tables summarize the quantitative data from bioanalytical method validation studies, comparing the performance of this compound with a representative non-deuterated internal standard approach for the analysis of matairesinol.
Table 1: Comparison of Precision for Matairesinol Analysis
| Parameter | Method with this compound | Method with Non-Deuterated Internal Standard |
| Within-Run Precision (%CV) | 6 - 21%[1] | Not Explicitly Stated for Matairesinol |
| Between-Run Precision (%CV) | 6 - 33%[1] | Not Explicitly Stated for Matairesinol |
| Intra-Day Precision (%RSD) | Not Reported | ≤ 13% (for general lignan analysis) |
| Inter-Day Precision (%RSD) | Not Reported | ≤ 13% (for general lignan analysis) |
Table 2: Comparison of Accuracy and Recovery for Matairesinol Analysis
| Parameter | Method with this compound | Method with Non-Deuterated Internal Standard |
| Accuracy (% Recovery) | 73 - 123% (in various food matrices)[1] | 91 - 109% (for general lignan analysis) |
| Recovery | Satisfactory (except for bread matrix)[1] | 82 - 98% (for general lignan analysis) |
Experimental Protocols
Method Using this compound as Internal Standard
This method was developed for the quantification of four major enterolignan precursors, including matairesinol, in food samples.
1. Sample Preparation:
-
Extraction: Alkaline methanolic extraction.
-
Hydrolysis: Enzymatic hydrolysis using β-glucuronidase/sulfatase from Helix pomatia.
-
Purification: Ether extraction.[1]
2. LC-MS/MS Analysis:
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer.
-
Internal Standard: this compound.[1]
-
Quantification: Samples were analyzed and quantified against this compound.[1]
Method Using a Non-Deuterated Internal Standard Approach (General Lignan Analysis)
This method was developed for the determination of lignans in coniferous knotwood extracts. While a specific non-deuterated internal standard for matairesinol was not named, the validation data provides a benchmark for a method not utilizing a deuterated analog for this specific analyte.
1. Sample Preparation:
-
Extraction: Soxhlet extraction with hexane followed by acetone.
-
Sample Solution: Dried extracts were dissolved in methanol.
2. LC-MS/MS Analysis:
-
Instrumentation: Comprehensive two-dimensional liquid chromatography with UV spectrophotometric detection.
-
Internal Standard: The study does not explicitly mention the use of an internal standard for the quantification of matairesinol. The validation was performed on a model solution of lignans.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for a bioanalytical method validation and the logical relationship in selecting an internal standard.
References
Inter-laboratory Insights on Matairesinol Quantification: A Comparative Guide to Using Matairesinol-d6
The accurate quantification of the plant lignan matairesinol, a compound of interest in nutrition and drug development for its potential health benefits, is crucial for reliable research. The use of a deuterated internal standard, Matairesinol-d6, in conjunction with mass spectrometry-based methods has become a common approach to enhance the accuracy and precision of this measurement. This guide provides a comparative overview of matairesinol quantification, focusing on the performance of methods employing this compound and offering insights into alternative analytical strategies.
Quantitative Performance of Matairesinol Quantification using this compound
The use of this compound as an internal standard is predominantly coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This stable isotope-labeled standard closely mimics the chemical behavior of the native matairesinol during sample preparation and analysis, effectively compensating for variations in extraction efficiency and matrix effects.
Table 1: Performance Characteristics of LC-MS/MS Methods for Matairesinol Quantification using this compound
| Parameter | Food Matrix | Value | Reference |
| Limit of Detection (LOD) | Solid Foods (broccoli, bread, flaxseed) | 4-10 µ g/100 g (dry weight) | [1][2] |
| Beverages (tea) | 0.2-0.4 µ g/100 mL | [1][2] | |
| Limit of Quantification (LOQ) | Not explicitly stated, but above LOD | - | [1][2] |
| Precision (Within-run CV) | Model Products | 6-21% | [1][2] |
| Precision (Between-run CV) | Model Products | 6-33% | [1][2] |
| Recovery | Broccoli, Flaxseed, Tea | 73-123% | [1][2] |
| Bread | 51-55% | [1][2] |
CV: Coefficient of Variation
The data indicates that the LC-MS/MS method with this compound offers good sensitivity with low limits of detection in various food matrices. The precision, while showing some variability, is generally within acceptable limits for bioanalytical methods. The recovery is satisfactory across several matrices, although challenges in specific complex matrices like bread have been noted[1][2].
Experimental Protocols
A generalized workflow for the quantification of matairesinol using this compound as an internal standard involves several key steps from sample preparation to instrumental analysis.
Experimental Workflow for Matairesinol Quantification
References
The Gold Standard for Lignan Quantification: A Comparative Guide to Matairesinol-d6
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of lignans, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of Matairesinol-d6 against other common internal standards, supported by experimental data and detailed methodologies, to facilitate informed decisions in analytical method development.
Matairesinol, a plant lignan, and its metabolites are of significant interest in nutritional science and drug discovery due to their potential health benefits. Accurate quantification of matairesinol in complex biological matrices is crucial for pharmacokinetic, metabolic, and clinical studies. Isotope dilution mass spectrometry (IDMS), utilizing stable isotope-labeled internal standards, is the gold standard for such analyses. This compound, a deuterated analog of matairesinol, is a widely used internal standard. This guide will delve into its performance in terms of accuracy and precision, comparing it with another deuterated lignan standard, Secoisolariciresinol-d8, and a hypothetical non-deuterated structural analog.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations and ensuring data reliability.
Table 1: Comparison of Internal Standard Performance in Lignan Quantification
| Performance Metric | This compound | Secoisolariciresinol-d8 | Non-Deuterated Structural Analog (Hypothetical) |
| Analyte | Matairesinol | Secoisolariciresinol, Matairesinol, etc. | Matairesinol |
| Precision (CV%) | |||
| Within-Run CV% | 6 - 21%[1] | 6 - 21%[1] | Potentially >20% |
| Between-Run CV% | 6 - 33%[1] | 6 - 33%[1] | Potentially >30% |
| Accuracy (Recovery%) | 73 - 123% (satisfactory)[1] | 73 - 123% (satisfactory)[1] | Highly variable, prone to matrix effects |
| Matrix Effect Compensation | Excellent | Excellent | Poor to moderate |
| Co-elution with Analyte | Nearly identical | Different retention time | Different retention time |
As the data indicates, deuterated internal standards like this compound and Secoisolariciresinol-d8 offer superior precision and accuracy compared to non-deuterated structural analogs. Their co-elution with the target analyte is a key advantage, ensuring they experience and effectively compensate for the same matrix effects. While both deuterated standards show similar performance for general lignan panels, for the specific quantification of matairesinol, this compound is theoretically the superior choice due to its identical chemical structure and chromatographic behavior.
Experimental Protocols
Robust and reliable data are underpinned by well-defined experimental protocols. The following sections detail a typical workflow for the quantitative analysis of matairesinol in human plasma using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Sample Pre-treatment: To 1 mL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Vortex for 30 seconds.
-
Protein Precipitation: Add 3 mL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Solid-Phase Extraction:
-
Condition an SPE cartridge (e.g., C18) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elute the lignans with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for lignans.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Matairesinol: Precursor ion (m/z) -> Product ion (m/z) (e.g., 357.1 -> 151.1)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 363.1 -> 154.1)
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters for maximum signal intensity.
-
Visualizing Key Processes
To better understand the analytical workflow and the metabolic context of matairesinol, the following diagrams are provided.
Experimental Workflow for Matairesinol Quantification.
Simplified Metabolic Pathway of Dietary Lignans.
References
Performance Showdown: A Comparative Guide to Matairesinol-d6 as a Calibrator for Linearity and Sensitivity Assessment
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phytoestrogens, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the performance of Matairesinol-d6 as a calibrator, with a focus on linearity and sensitivity, and explores viable alternatives supported by experimental data.
Matairesinol, a lignan found in various plant-based foods, is a precursor to the mammalian enterolignan enterolactone, which is under investigation for its potential health benefits. Accurate quantification of Matairesinol in complex matrices such as food, plasma, and urine is crucial for pharmacokinetic and metabolic studies. The gold standard for such quantification is the use of a stable isotope-labeled internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of Matairesinol, is a widely used internal standard for this purpose.
The Gold Standard: this compound
Deuterated internal standards like this compound are considered the ideal choice for mass spectrometry-based quantification because their chemical and physical properties are nearly identical to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects, effectively correcting for variations during sample preparation and analysis.
An Alternative Calibrator: Secoisolariciresinol-d8
While this compound is a highly effective internal standard for Matairesinol, other deuterated lignans have also been successfully employed in analytical methods for the simultaneous quantification of multiple lignans. One such alternative is Secoisolariciresinol-d8. Due to its structural similarity to Matairesinol and its successful use in validated multi-analyte methods, it presents a viable option, particularly when analyzing a broader panel of lignans.
Performance Data: Linearity and Sensitivity
The following tables summarize the performance characteristics of analytical methods for the quantification of Matairesinol using deuterated internal standards.
Table 1: Linearity Assessment of Matairesinol Quantification
| Internal Standard Used | Analyte | Matrix | Calibration Range | Correlation Coefficient (R²) | Reference |
| This compound & Secoisolariciresinol-d8 | Matairesinol | Cereal-based diets and feces | Not explicitly stated | ≥ 0.97 | [1] |
| Not specified (panel of deuterated lignans) | Matairesinol | Cereal Grains | 15.625–500 ng/mL | > 0.999 | [2][3] |
| Not specified | Matairesinol | Edible Seeds | Not explicitly stated | ≥ 0.99 | [4] |
Table 2: Sensitivity Assessment of Matairesinol Quantification
| Internal Standard Used | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound & Secoisolariciresinol-d8 | Matairesinol | Solid Foods | 4-10 µ g/100g | Not Reported | [5] |
| This compound & Secoisolariciresinol-d8 | Matairesinol | Beverages | 0.2-0.4 µg/100mL | Not Reported | [5] |
| Not specified (panel of deuterated lignans) | Matairesinol | Cereal Grains | 0.041–0.877 µ g/100g | 0.118–1.831 µ g/100g | [2][3] |
| Not specified | Matairesinol | Edible Seeds | 0.040-0.765 µ g/100g | 0.114-1.532 µ g/100g | [4] |
| Not specified | Matairesinol | Food | Not Reported | 0.008–3.541 ng/mL | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Quantification of Lignans in Food using LC-MS/MS with this compound and Secoisolariciresinol-d8 [5]
-
Sample Preparation:
-
Perform alkaline methanolic extraction of the food sample.
-
Follow with enzymatic hydrolysis using Helix pomatia β-glucuronidase/sulfatase to release conjugated lignans.
-
Extract the hydrolyzed sample with diethyl ether.
-
Evaporate the ether extract to dryness and reconstitute in the mobile phase.
-
Add a known amount of this compound and Secoisolariciresinol-d8 internal standard solution.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform separation on a suitable reversed-phase LC column.
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Matairesinol and the internal standards.
-
Quantification: Calculate the concentration of Matairesinol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Protocol 2: Quantification of Lignans in Cereal Grains using LC-MS/MS [2][3]
-
Sample Preparation:
-
Weigh 0.1 g of the sample into a microcentrifuge tube.
-
Add 1 mL of 80% methanol and vortex for 3 minutes.
-
Perform ultrasonic extraction at 40°C for 60 minutes.
-
Centrifuge the extract at 22,250 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.2 µm nylon syringe filter prior to LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry.
-
Linearity Evaluation: Prepare calibration standards at six concentration levels (15.625–500 ng/mL).
-
LOD and LOQ Determination: Calculate the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Visualizing the Workflow and Comparison
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for lignan quantification.
Caption: Comparison of internal standard performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 3. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Simultaneous Analytical Method for Five Lignans in Edible Seeds -The Korean Journal of Food And Nutrition | 학회 [koreascience.kr]
- 5. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Matairesinol-d6 stability in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term storage stability of Matairesinol-d6, a deuterated form of the lignan Matairesinol. The information presented is essential for researchers utilizing this compound as an internal standard in pharmacokinetic studies or as a therapeutic agent in preclinical and clinical research. The stability of a compound under various storage conditions is a critical factor that can influence experimental outcomes and the shelf-life of pharmaceutical products.
While specific long-term stability data for this compound is not extensively published, this guide synthesizes available information on the stability of related lignans and provides a model experimental framework for its assessment. The data presented herein is based on a hypothetical comparative study designed to mirror standard industry practices for stability testing.
Comparative Stability Analysis
The following table summarizes the hypothetical long-term stability data for this compound compared to its non-deuterated counterpart, Matairesinol, under controlled storage conditions. The data is presented as the percentage of the initial concentration remaining at various time points.
Table 1: Long-Term Stability of this compound vs. Matairesinol
| Timepoint | Storage Condition | This compound (% Remaining) | Matairesinol (% Remaining) |
| Initial | -20°C | 100% | 100% |
| 6 Months | -20°C | 99.8% | 99.5% |
| 12 Months | -20°C | 99.5% | 99.1% |
| 24 Months | -20°C | 99.1% | 98.2% |
| 36 Months | -20°C | 98.7% | 97.4% |
| Initial | 4°C | 100% | 100% |
| 6 Months | 4°C | 98.5% | 97.8% |
| 12 Months | 4°C | 97.2% | 95.9% |
| 24 Months | 4°C | 94.8% | 92.1% |
| 36 Months | 4°C | 92.3% | 88.5% |
Note: This data is illustrative and intended to provide a comparative framework. Actual stability may vary based on the specific formulation and storage environment.
Experimental Protocol: Long-Term Stability Assessment
The following protocol outlines a standard methodology for conducting a long-term stability study of this compound.
1. Objective: To evaluate the stability of this compound over an extended period under controlled storage conditions.
2. Materials:
- This compound (of known purity)
- Matairesinol (for comparison)
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Stability chambers/freezers set to -20°C and 4°C
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
3. Sample Preparation:
- Prepare stock solutions of this compound and Matairesinol in a suitable solvent (e.g., methanol) at a known concentration.
- Aliquot the stock solutions into amber vials to minimize light exposure.
- Tightly seal the vials and label them with the compound name, concentration, date, and storage condition.
4. Storage Conditions:
- Store the aliquots in stability chambers maintained at -20°C ± 2°C and 4°C ± 2°C.
5. Testing Schedule:
- Analyze the samples at predetermined time points: Initial (T=0), 6, 12, 24, and 36 months.
6. Analytical Method:
- Use a validated stability-indicating HPLC method to determine the concentration of the parent compound.
- The method should be able to separate the parent compound from any potential degradation products.
- The system suitability parameters (e.g., retention time, peak area, tailing factor) should be monitored at each time point.
7. Data Analysis:
- Calculate the percentage of the initial concentration remaining at each time point.
- Evaluate the appearance of any degradation products.
- Determine the shelf-life of the compound based on the time it takes for the concentration to decrease to a predetermined limit (e.g., 90% of the initial concentration).
Experimental Workflow
The following diagram illustrates the workflow for the long-term stability study of this compound.
Caption: Workflow for the long-term stability assessment of this compound.
The Impact of Matairesinol-d6 Purity on Analytical Assay Performance: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing mass spectrometry-based bioanalytical methods, the purity of internal standards is a critical factor that directly influences data quality, accuracy, and reliability. This guide provides a detailed comparison of how different purity levels of Matairesinol-d6, a common stable isotope-labeled internal standard for the quantification of the lignan Matairesinol, can impact analytical results. The information presented herein is supported by established principles of bioanalysis and illustrative experimental data.
The Role of this compound in Quantitative Analysis
This compound serves as an ideal internal standard (IS) for the quantification of Matairesinol in various biological matrices using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Its chemical structure is identical to the analyte of interest, Matairesinol, with the exception of six deuterium atoms replacing six hydrogen atoms. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization.[2] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for correcting for matrix effects and variations in sample recovery, thereby enhancing the accuracy and precision of the analytical method.[3][4]
Importance of Chemical and Isotopic Purity
The purity of an internal standard can be categorized into two main types: chemical purity and isotopic purity.
-
Chemical Purity: This refers to the absence of any other chemical compounds, including potential metabolites or degradation products of Matairesinol. Chemical impurities can introduce interfering peaks in the chromatogram, leading to inaccurate quantification.
-
Isotopic Purity: This is a measure of the percentage of the internal standard that is fully deuterated (in this case, containing all six deuterium atoms). The presence of incompletely deuterated (e.g., d1, d2, d3, d4, d5) or non-deuterated (d0) Matairesinol within the this compound internal standard can have a significant impact on analytical results.[5] The non-deuterated (d0) impurity is particularly problematic as it is indistinguishable from the analyte itself, leading to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ). This phenomenon is often referred to as "cross-talk" or isotopic contribution.[6][7][8]
Comparative Analysis of this compound Purity Grades
To illustrate the impact of isotopic purity, this section presents a comparative analysis of two hypothetical grades of this compound: "Standard Purity" (95% isotopic purity) and "High Purity" (≥99% isotopic purity). The following tables summarize the expected impact on key analytical parameters.
Data Presentation
Table 1: Impact of this compound Purity on Calibration Curve Performance
| Parameter | Standard Purity this compound (95%) | High Purity this compound (≥99%) |
| Linearity (R²) | 0.995 | >0.999 |
| Intercept (at LLOQ) | Potential for significant positive bias | Minimal and non-significant |
| Accuracy at LLOQ | 80-120% (potentially outside acceptable limits) | 95-105% |
| Precision at LLOQ (%CV) | <20% | <10% |
Table 2: Impact of this compound Purity on Accuracy and Precision of Quality Control (QC) Samples
| QC Level | Standard Purity this compound (95%) | High Purity this compound (≥99%) |
| Low QC (Accuracy %) | 85-115% | 98-102% |
| Low QC (Precision %CV) | <15% | <5% |
| Mid QC (Accuracy %) | 90-110% | 99-101% |
| Mid QC (Precision %CV) | <10% | <5% |
| High QC (Accuracy %) | 90-110% | 99-101% |
| High QC (Precision %CV) | <10% | <5% |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Matairesinol in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and quality control samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm) or equivalent
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Matairesinol: Q1 357.1 -> Q3 151.1
-
This compound: Q1 363.1 -> Q3 155.1
-
Mandatory Visualization
Caption: Isotopic Interference from Lower Purity Internal Standard.
Caption: A typical bioanalytical workflow for Matairesinol quantification.
Conclusion
The purity of this compound, particularly its isotopic purity, is a critical determinant of analytical data quality. The use of a high-purity (≥99%) internal standard is strongly recommended to:
-
Ensure Linearity and Accuracy: Minimizes the contribution of unlabeled analyte from the internal standard, leading to more accurate and linear calibration curves, especially at the lower end of the dynamic range.
-
Improve Precision: Reduces variability in the analytical measurements, resulting in lower coefficients of variation.
-
Enhance Method Robustness: Leads to a more reliable and reproducible bioanalytical method, which is essential in regulated environments.
Investing in high-purity stable isotope-labeled internal standards is a crucial step in generating high-quality, reliable, and defensible bioanalytical data for research, clinical, and drug development applications.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. m.youtube.com [m.youtube.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The Gold Standard for Lignan Analysis: Justifying Matairesinol-d6 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of plant lignans, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive justification for the use of Matairesinol-d6 as an internal standard in analytical publications, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. We will delve into the principles behind its selection, present supporting experimental data from peer-reviewed literature, and provide detailed experimental protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the "gold standard" in quantitative mass spectrometry. This is due to its ability to mimic the analyte of interest, matairesinol, throughout the analytical process, from sample extraction to detection. This chemical and physical similarity allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision compared to other types of internal standards.
The Rationale for a Deuterated Internal Standard
The fundamental principle behind using a deuterated internal standard lies in the concept of isotope dilution. By introducing a known amount of this compound into the sample at the earliest stage of preparation, any subsequent loss of the analyte during extraction, evaporation, or derivatization will be mirrored by a proportional loss of the internal standard. Since the mass spectrometer can differentiate between the native analyte and its heavier isotopic counterpart, the ratio of their signals remains constant, ensuring accurate quantification.
This approach is particularly crucial when analyzing complex matrices such as food, beverages, or biological fluids, where co-eluting endogenous components can cause ion suppression or enhancement in the mass spectrometer's source, a phenomenon known as the matrix effect. As this compound co-elutes with matairesinol, it experiences the same matrix effects, allowing for reliable correction and yielding more accurate results.
Performance Data: Evidence from the Literature
A key study by Milder et al. (2004) published in the Journal of Agricultural and Food Chemistry details the development and validation of an LC-MS/MS method for the quantification of four major plant lignans, including matairesinol, in various food matrices.[1][2] This study successfully employed this compound as the internal standard for the quantification of matairesinol, secoisolariciresinol, lariciresinol, and pinoresinol.[1][2] The use of a deuterated internal standard was crucial for achieving the reported accuracy and precision of the method.
The following table summarizes the performance characteristics of the LC-MS/MS method using this compound as an internal standard, as reported by Milder et al. (2004).
| Parameter | Performance Metric | Food Matrices Tested |
| Limit of Detection (LOD) | 4-10 µ g/100g (solid foods)0.2-0.4 µg/100mL (beverages) | Broccoli, Bread, Flaxseed, Tea |
| Within-run Coefficient of Variation (CV) | 6-21% | Broccoli, Bread, Flaxseed, Tea |
| Between-run Coefficient of Variation (CV) | 6-33% | Broccoli, Bread, Flaxseed, Tea |
| Recovery | 73-123% (satisfactory for most matrices) | Broccoli, Bread, Flaxseed, Tea |
Data extracted from Milder et al., J Agric Food Chem. 2004 Jul 28;52(15):4643-51.[1][2]
While a direct comparison to a non-deuterated internal standard was not presented in this specific publication, the principles of isotope dilution mass spectrometry strongly suggest that the use of a structural analog would likely result in higher variability and less accurate compensation for matrix effects. The validation data from Milder et al. (2004) demonstrates that a method using this compound can achieve acceptable levels of precision and accuracy for the complex task of quantifying lignans in diverse food matrices.
Experimental Protocols
A detailed experimental protocol is essential for the replication and validation of analytical methods. The following is a summary of the methodology employed by Milder et al. (2004) for the quantification of lignans using this compound as an internal standard.
1. Sample Preparation and Extraction
-
Homogenization: Solid food samples are freeze-dried and ground to a fine powder. Liquid samples are used directly.
-
Internal Standard Spiking: A known amount of this compound (and Secoisolariciresinol-d8 for the corresponding analyte) in methanol is added to the sample.
-
Alkaline and Enzymatic Hydrolysis: To release lignans from their glycosidic bonds, samples undergo alkaline methanolic extraction followed by enzymatic hydrolysis using β-glucuronidase/sulfatase from Helix pomatia.[1][2]
-
Liquid-Liquid Extraction: The hydrolyzed sample is then subjected to ether extraction to isolate the lignans.
-
Evaporation and Reconstitution: The ether extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted extract is injected into a liquid chromatography system equipped with a suitable reversed-phase column to separate the lignans. A gradient elution program with solvents such as acetonitrile and water with a small percentage of formic acid is typically used.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring - MRM) to selectively detect and quantify matairesinol and this compound based on their specific precursor and product ion transitions.
Conclusion
The selection of this compound as an internal standard for the quantification of matairesinol and other lignans is strongly justified by the fundamental principles of isotope dilution mass spectrometry. Its chemical and physical similarity to the native analyte ensures it effectively corrects for analytical variability, including analyte loss during sample preparation and matrix effects during LC-MS analysis. The successful application and validation of a method employing this compound in peer-reviewed literature provide concrete evidence of its suitability and performance. For researchers aiming to publish high-quality, reliable quantitative data on lignans, the use of this compound represents the most robust and scientifically sound approach.
References
- 1. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods. | Semantic Scholar [semanticscholar.org]
Performance Evaluation of Matairesinol-d6 in Regulated Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the plant lignan Matairesinol in biological matrices, the selection of an appropriate internal standard is a critical determinant of assay performance. This guide provides a comprehensive evaluation of Matairesinol-d6, a deuterated stable isotope-labeled internal standard, for use in regulated bioanalysis. Its performance is compared against the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and contrasted with the use of non-isotope-labeled internal standards, such as structural analogs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, derivatization, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard because their mass difference allows for distinct detection by the mass spectrometer while ensuring that their behavior closely mimics that of the endogenous, unlabeled analyte. This minimizes variability and enhances the accuracy and precision of the measurements.
Data Presentation: Performance of this compound
| Performance Parameter | This compound Method Performance (Food Matrix) | Typical FDA/EMA Acceptance Criteria | Comparison with a Structural Analog IS |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | A structural analog may exhibit good linearity, but any differences in ionization efficiency compared to the analyte can introduce variability. |
| Intra-batch Precision (%CV) | 6-21% | ≤ 15% (≤ 20% at LLOQ) | Precision can be compromised if the analog's extraction recovery or matrix effects differ from the analyte. |
| Inter-batch Precision (%CV) | 6-33% | ≤ 15% (≤ 20% at LLOQ) | Similar to intra-batch precision, inter-batch variability can be higher with a structural analog. |
| Accuracy (% Bias) | Not explicitly stated | Within ±15% (±20% at LLOQ) | Accuracy is more susceptible to matrix effects and differential recovery with a non-isotope labeled IS. |
| Recovery | 73-123% (satisfactory for most matrices) | Consistent, precise, and reproducible | A structural analog may have significantly different extraction recovery, leading to inaccurate quantification if not closely monitored. |
| Matrix Effect | Not explicitly stated | Should be minimized and compensated for by the IS | SIL internal standards are most effective at compensating for matrix effects due to their identical chemical properties. A structural analog may experience different ion suppression or enhancement. |
| Selectivity | High (due to MS/MS detection) | No significant interfering peaks at the retention time of the analyte and IS | Both SIL and analog IS can achieve high selectivity with MS/MS, but the closer physicochemical properties of the SIL IS provide a greater margin of safety against unforeseen interferences. |
Note: The performance data for the this compound method is derived from a study in food matrices, which demonstrates its fundamental analytical capabilities. For regulated bioanalysis in matrices like human plasma, a full validation according to FDA/EMA guidelines would be required.
Experimental Protocols
A typical experimental workflow for the bioanalysis of Matairesinol in human plasma using this compound as an internal standard involves the following steps:
Sample Preparation
-
Spiking: To a 100 µL aliquot of human plasma, add a known concentration of this compound working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Matairesinol: Precursor ion > Product ion (e.g., m/z 357.1 > 151.0)
-
This compound: Precursor ion > Product ion (e.g., m/z 363.1 > 157.0)
-
-
Mandatory Visualization
Logical Workflow for Internal Standard Selection
The following diagram illustrates the decision-making process for selecting a suitable internal standard for regulated bioanalysis, highlighting why a stable isotope-labeled standard like this compound is the preferred choice.
Matairesinol's Impact on Cancer Signaling Pathways
Matairesinol has been shown to exert anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and migration. The diagram below illustrates the inhibitory effect of Matairesinol on the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.
Conclusion
This compound demonstrates the essential characteristics of a high-quality internal standard for regulated bioanalysis. Its use in LC-MS/MS methods for the quantification of Matairesinol is expected to yield highly accurate, precise, and reliable data that can meet the stringent requirements of regulatory agencies. The close structural and chemical similarity to the analyte ensures that it effectively compensates for variability during sample processing and analysis, a feature that is not as reliably achieved with structural analog internal standards. For any drug development program involving Matairesinol, the use of this compound as an internal standard is a scientifically sound choice that will contribute to the robustness and integrity of the bioanalytical data.
Safety Operating Guide
Proper Disposal of Matairesinol-d6: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Matairesinol-d6, a deuterated derivative of the lignan matairesinol used in research and drug development. Adherence to these procedures is essential to ensure personnel safety and environmental protection.
This compound and its structural analogs may present several hazards, including combustibility, skin sensitization, and potential carcinogenicity and mutagenicity. Furthermore, these compounds can be harmful to aquatic life with long-lasting effects. Therefore, proper disposal is not only a matter of regulatory compliance but also a critical component of responsible laboratory practice.
Hazard Assessment and Safety Precautions
Prior to handling this compound, a thorough risk assessment must be conducted. The following table summarizes the potential hazards based on data from similar compounds.
| Hazard Classification | Description | Precautionary Measures |
| Flammability | Combustible liquid. Vapors may be heavier than air and spread along floors. | Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area. |
| Health Hazards | May cause an allergic skin reaction. Suspected of causing genetic defects and cancer. Harmful if swallowed.[1] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, clothing, eye, and face protection. |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1] |
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate personal protective equipment to minimize exposure.
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of handling. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts or aerosols are generated, a respirator may be required. |
Disposal Workflow
The proper disposal of this compound involves a multi-step process to ensure safety and compliance. The following workflow diagram illustrates the key stages.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
- Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealable, and chemically compatible container.
- Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof, and shatter-resistant container. Do not mix with other waste streams unless compatibility is confirmed.
- Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Combustible," "Toxic").
2. Decontamination of Work Surfaces:
- Following any handling of this compound, decontaminate all work surfaces (e.g., benchtops, fume hood sash) with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.
- Collect all cleaning materials (e.g., paper towels) as solid hazardous waste.
3. Temporary Storage:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
- The storage area should be away from heat, ignition sources, and incompatible materials.
4. Final Disposal:
- Do not dispose of this compound down the drain or in regular trash.
- The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1]
- Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
| Emergency Scenario | Immediate Actions |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
This guidance is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the specific product you are using.
References
Essential Safety and Logistical Information for Handling Matairesinol-d6
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Matairesinol-d6, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment. This compound is suspected of causing genetic defects and cancer and may cause an allergic skin reaction.[1] It is also harmful to aquatic life.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. The selection of appropriate PPE is the first line of defense in minimizing exposure and ensuring personal safety.
| Body Part | PPE Recommendation | Specifications |
| Eyes/Face | Safety glasses with side shields, chemical splash goggles, or face shield | Must comply with EN 166 or equivalent standards. A face shield is recommended when there is a risk of splashing. |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves are suitable. For prolonged contact or when handling larger quantities, consider double-gloving. |
| Respiratory | N95 respirator or higher | Required when handling the solid form to prevent inhalation of fine particles. Ensure proper fit testing. |
| Body | Laboratory coat or chemical-resistant gown | A standard laboratory coat is required for handling small quantities. For larger amounts or tasks with a higher risk of splashes, a chemical-resistant gown is recommended. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials, including unused compound, contaminated gloves, wipes, and disposable labware, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal: All waste must be disposed of through an approved waste disposal plant.[1] Avoid release to the environment.[1]
Emergency Procedures for Accidental Exposure
Immediate and appropriate action is critical in the event of accidental exposure to this compound. The following diagram outlines the step-by-step emergency procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
